PROTAC BRD4 Degrader-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H61F2N9O11S2 |
|---|---|
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
8-(3,5-difluoro-2-pyridinyl)-N-[2-[3-hydroxy-5-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]phenoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
InChI |
InChI=1S/C57H61F2N9O11S2/c1-31-50(80-30-64-31)34-9-7-32(8-10-34)22-63-54(73)46-20-39(70)26-68(46)56(75)51(57(2,3)4)65-47(71)28-78-13-11-33-15-38(69)19-40(16-33)79-14-12-60-53(72)41-21-45-42(17-35(41)29-81(6,76)77)43-27-66(5)55(74)49-48(43)36(23-61-49)25-67(45)52-44(59)18-37(58)24-62-52/h7-10,15-19,21,23-24,27,30,39,46,51,61,69-70H,11-14,20,22,25-26,28-29H2,1-6H3,(H,60,72)(H,63,73)(H,65,71)/t39-,46+,51-/m1/s1 |
InChI Key |
JQHNOZDZLLPAJF-RVLLIKLQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCC4=CC(=CC(=C4)OCCNC(=O)C5=CC6=C(C=C5CS(=O)(=O)C)C7=CN(C(=O)C8=C7C(=CN8)CN6C9=C(C=C(C=N9)F)F)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of PROTAC BRD4 Degrader-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PROTAC BRD4 degraders, with a specific focus on the principles underlying molecules like PROTAC BRD4 Degrader-14 and its well-characterized analogue, ARV-771. This document details the mechanism of action, synthetic strategies, and key experimental protocols for the characterization of these potent anti-cancer agents.
Introduction to PROTAC BRD4 Degraders
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that play a central role in regulating the transcription of key oncogenes, such as c-MYC.[1] Their dysregulation is implicated in a variety of cancers, making them attractive therapeutic targets. PROTAC BRD4 degraders offer a powerful approach to target these proteins, not by merely inhibiting their function, but by inducing their complete removal from the cell.
This compound is a potent degrader of BRD4, recruiting the von Hippel-Lindau (VHL) E3 ligase to induce its degradation.[2] Another extensively studied and potent pan-BET degrader, ARV-771, also utilizes the VHL E3 ligase and serves as an excellent model for understanding the synthesis and activity of this class of molecules.[3]
Mechanism of Action
The mechanism of action of a VHL-based PROTAC BRD4 degrader involves the formation of a ternary complex between the PROTAC molecule, the BRD4 protein, and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then proteolytically degrades the BRD4 protein.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative PROTAC BRD4 degraders.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | BRD4 BD1 | BRD4 BD2 | Cell Line |
| IC50 | 1.8 nM[2] | 1.7 nM[2] | - |
| Degradation | Potent degradation of BRD4 protein[2] | - | PC3 (prostate cancer) |
Table 2: Biological Activity of ARV-771
| Parameter | Value | Target/Cell Line |
| Binding Affinity (Kd) | ||
| BRD2(1) | 34 nM[4] | - |
| BRD2(2) | 4.7 nM[4] | - |
| BRD3(1) | 8.3 nM[4] | - |
| BRD3(2) | 7.6 nM[4] | - |
| BRD4(1) | 9.6 nM[4] | - |
| BRD4(2) | 7.6 nM[4] | - |
| Degradation Potency | ||
| DC50 (BRD2/3/4) | < 5 nM[4] | 22Rv1 (prostate cancer) |
| Functional Activity | ||
| IC50 (c-MYC depletion) | < 1 nM[4] | 22Rv1 (prostate cancer) |
| Antiproliferative Effect | Strong | 22Rv1, VCaP, LnCaP95 (prostate cancer) |
Synthesis of PROTAC BRD4 Degraders
The synthesis of PROTAC BRD4 degraders typically involves a convergent strategy, where the BRD4-binding moiety, the E3 ligase-binding moiety, and the linker are synthesized separately and then coupled together in the final steps. A common approach involves the use of standard amide bond formation reactions.
General Protocol for Amide Coupling
This protocol describes a general procedure for the amide coupling reaction, a key step in the synthesis of many PROTACs.
Materials:
-
Carboxylic acid-functionalized component (e.g., BRD4 ligand or linker)
-
Amine-functionalized component (e.g., VHL ligand or linker)
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid component (1 equivalent) in the anhydrous solvent.
-
Add the coupling reagent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine component (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS (typically 2-24 hours).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC.
Experimental Protocols for Biological Evaluation
Western Blotting for BRD4 Degradation
This protocol details the procedure to assess the degradation of BRD4 in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing BRD4 (e.g., 22Rv1, VCaP, or HepG2)
-
PROTAC BRD4 degrader
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC BRD4 degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
Cell Viability Assay
This protocol describes a method to determine the effect of the PROTAC BRD4 degrader on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC BRD4 degrader
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC BRD4 degrader for the desired duration (e.g., 72 hours). Include a vehicle control.
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
AlphaLISA Binding Assay for Ternary Complex Formation
This protocol outlines a proximity-based assay to detect and quantify the formation of the BRD4-PROTAC-VHL ternary complex.
Materials:
-
Recombinant tagged BRD4 protein (e.g., GST-tagged)
-
Recombinant tagged VHL/elongin B/elongin C (VBC) complex (e.g., His-tagged)
-
PROTAC BRD4 degrader
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)
-
AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-His)
-
Assay buffer
-
384-well microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Prepare serial dilutions of the PROTAC BRD4 degrader in assay buffer.
-
In a 384-well plate, add the recombinant BRD4 protein, the VBC complex, and the PROTAC dilutions.
-
Incubate the mixture at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the AlphaLISA donor beads and incubate again in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration to determine the concentration range that promotes optimal ternary complex formation.
Conclusion
PROTAC BRD4 degraders represent a promising class of therapeutics for the treatment of various cancers. Their unique mechanism of action, leading to the complete removal of the BRD4 protein, offers potential advantages over traditional inhibitors. The synthesis of these complex molecules is achievable through established chemical methodologies, and their biological activity can be thoroughly characterized using a suite of in vitro assays. This guide provides a foundational understanding and practical protocols for researchers and drug developers working in this exciting and rapidly evolving field.
References
What is the E3 ligase ligand for PROTAC BRD4 Degrader-14?
For Researchers, Scientists, and Drug Development Professionals
Core Topic: E3 Ligase Ligand and Mechanism of Action of PROTAC BRD4 Degrader-14
This technical guide provides a comprehensive overview of the Proteolysis Targeting Chimera (PROTAC) BRD4 Degrader-14, with a specific focus on its E3 ligase ligand, mechanism of action, and associated experimental data and protocols.
1. Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the targeted degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription and is a well-validated therapeutic target in oncology and other diseases. By hijacking the cell's natural protein disposal system, this compound offers a powerful approach to eliminate BRD4 protein, thereby inhibiting its downstream signaling pathways.
2. E3 Ligase Ligand Identification
This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD4. The molecule is a chemical entity with the formula C57H61F2N9O11S2. While the specific chemical structure of the VHL ligand moiety within the full degrader molecule is a derivative of known VHL ligands, a publicly available, detailed schematic of the entire this compound molecule, including the precise VHL ligand structure, is maintained by its suppliers. The general structure of VHL-recruiting PROTACs involves a hydroxyproline-based motif that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.
3. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Target Protein | Bromodomain | IC50 (nM) |
| BRD4 | BD1 | 1.8[1][2] |
| BRD4 | BD2 | 1.7[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Activity | Value |
| PC3 (Prostate Cancer) | BRD4 Degradation | Potent[1][2] |
Further quantitative data such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) in PC3 cells are not yet publicly available in detail.
4. Signaling Pathways and Experimental Workflows
4.1. BRD4 Signaling Pathway
BRD4 acts as a scaffold protein at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes such as c-MYC. The following diagram illustrates a simplified BRD4 signaling pathway.
4.2. This compound Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
4.3. Experimental Workflow: BRD4 Degradation Assay
A typical workflow to assess the degradation of BRD4 in a cell line such as PC3 is outlined below.
5. Experimental Protocols
5.1. Western Blot for BRD4 Degradation in PC3 Cells
-
Cell Culture and Treatment:
-
Culture PC3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
5.2. Cell Viability (MTS) Assay in PC3 Cells
-
Cell Seeding:
-
Seed PC3 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Calculate the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
This compound is a potent and effective tool for the targeted degradation of BRD4. By engaging the VHL E3 ligase, it provides a mechanism-based approach to study the biological consequences of BRD4 elimination and holds therapeutic potential in diseases driven by BRD4 activity. The provided data and protocols serve as a foundational guide for researchers to further investigate and utilize this compound in their studies.
References
PROTAC BRD4 Degrader-14 binding affinity for BRD4 BD1/BD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-14, focusing on its binding affinity for the first (BD1) and second (BD2) bromodomains of the BRD4 protein. This document includes quantitative binding data, detailed experimental methodologies for affinity determination, and visualizations of relevant biological pathways.
Core Focus: Binding Affinity and Mechanism
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to a target protein (BRD4) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to specifically eliminate the BRD4 protein.
Quantitative Binding Affinity Data
The binding affinity of this compound to the individual bromodomains of BRD4 has been determined experimentally. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the degrader required to inhibit 50% of the binding of a probe to the target, are summarized below. These values indicate a high-affinity interaction with both bromodomains.
| Target Domain | Binding Affinity (IC50) |
| BRD4 BD1 | 1.8 nM |
| BRD4 BD2 | 1.7 nM |
Experimental Protocols for Binding Affinity Determination
The following are representative protocols for determining the binding affinity of PROTACs like BRD4 Degrader-14 to their target proteins. These methods are based on established biophysical assays commonly used in drug discovery.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used to measure the competitive binding of a compound to a target protein.
Principle: Donor and acceptor beads are brought into close proximity when a biotinylated ligand binds to a tagged target protein. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. A competitor compound, such as this compound, will disrupt this interaction, leading to a decrease in the signal.
Representative Protocol:
-
Reagents and Materials:
-
His-tagged recombinant BRD4 BD1 or BRD2 protein
-
Biotinylated ligand (e.g., biotinylated JQ1 or a similar BRD4 inhibitor)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound (serially diluted)
-
384-well microplates
-
-
Procedure:
-
Add 5 µL of the serially diluted this compound to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the His-tagged BRD4 bromodomain and the biotinylated ligand to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of a suspension of Nickel Chelate Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated by plotting the AlphaScreen signal against the logarithm of the PROTAC concentration and fitting the data to a four-parameter logistic equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay that measures the binding of a ligand to a target protein.
Principle: A donor fluorophore (e.g., terbium cryptate) on an antibody recognizing a tagged protein and an acceptor fluorophore on a ligand are brought into proximity upon binding. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A competitor compound disrupts this interaction, leading to a decrease in the FRET signal.
Representative Protocol:
-
Reagents and Materials:
-
GST-tagged recombinant BRD4 BD1 or BD2 protein
-
His-tagged Cereblon (CRBN) E3 ligase component
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Tb)
-
Anti-His antibody labeled with an acceptor fluorophore (e.g., d2)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 0.01% BSA)
-
This compound (serially diluted)
-
Low-volume 384-well microplates
-
-
Procedure:
-
Add 2 µL of the serially diluted this compound to the wells of the microplate.
-
Add 2 µL of a mixture containing the GST-tagged BRD4 bromodomain and the His-tagged CRBN to each well.
-
Add 2 µL of a mixture of the donor- and acceptor-labeled antibodies to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the PROTAC concentration and fitting to a sigmoidal dose-response curve.
-
Visualizations: Signaling Pathways and Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and its impact on key signaling pathways regulated by BRD4.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC molecule, such as this compound, induces the degradation of a target protein.
Caption: PROTAC-mediated degradation of BRD4 protein.
BRD4 and NF-κB Signaling Pathway
BRD4 is a key coactivator of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a critical regulator of inflammatory responses and cell survival.
Caption: BRD4's role in the NF-κB signaling cascade.
BRD4 Regulation of Jagged1/Notch1 Signaling
BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor, thereby influencing cell migration and invasion in certain cancers.[1]
Caption: BRD4-mediated regulation of Jagged1/Notch1 signaling.[1]
BRD4 in the JAK/STAT3 Signaling Pathway
BRD4 can influence the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for cell proliferation and survival.
Caption: BRD4's involvement in the JAK/STAT3 signaling pathway.
References
An In-depth Technical Guide to the Structural Biology of the PROTAC BRD4 Degrader-14 Ternary Complex
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and biophysical principles governing the formation and function of the ternary complex formed by the Bromodomain and Extra-Terminal motif (BET) protein BRD4, a PROTAC degrader, and an E3 ubiquitin ligase. While focusing on the principles applicable to "PROTAC BRD4 Degrader-14," which recruits the von Hippel-Lindau (VHL) E3 ligase, this document draws upon data from well-characterized, structurally analogous systems like the PROTAC MZ1 to provide a comprehensive understanding.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[1][2][3] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase, forming a key ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4]
Core Components of the Ternary Complex
The efficacy of a PROTAC is fundamentally dependent on its ability to induce a productive ternary complex. The key players in the BRD4 Degrader-14 system are:
-
Target Protein: BRD4: A member of the BET family of proteins, BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, playing a crucial role in regulating the transcription of key oncogenes like c-Myc.[3][5][6] Its involvement in various cancers makes it a high-value therapeutic target.[3][6] PROTACs typically target one of its two N-terminal bromodomains (BD1 or BD2).
-
E3 Ubiquitin Ligase: von Hippel-Lindau (VHL): this compound utilizes a ligand that recruits the VHL E3 ligase.[7] VHL is a substrate receptor component of the Cullin-RING E3 ligase 2 (CRL2^VHL^) complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[2]
-
This compound: This molecule consists of three parts: a ligand that binds to a BRD4 bromodomain, a ligand that binds to VHL, and a chemical linker connecting the two.[7][8] The nature and length of the linker are critical for optimizing ternary complex formation and degradation efficiency.[9]
Mechanism of Action: The PROTAC Catalytic Cycle
The PROTAC molecule acts as a molecular matchmaker, bringing BRD4 and the VHL E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and is released to mediate further degradation cycles, allowing it to act substoichiometrically.[4]
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
The Impact of PROTAC BRD4 Degrader-14 on c-Myc Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and effect of PROTAC BRD4 Degrader-14 on the expression of the oncoprotein c-Myc. While specific quantitative data for "this compound" is not extensively available in the public domain, this document leverages data from closely related VHL-based BRD4 PROTACs, such as ARV-825 and MZ1, to provide a comprehensive understanding of its expected activity and mechanism of action.
This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its ubiquitination and subsequent proteasomal degradation.[1] The degradation of BRD4, a key epigenetic reader, disrupts the transcriptional machinery responsible for the expression of critical oncogenes, most notably c-Myc.
Core Mechanism: From BRD4 Degradation to c-Myc Suppression
BRD4 plays a pivotal role in regulating gene expression by binding to acetylated histones at super-enhancer regions of genes, including the MYC gene. This binding facilitates the recruitment of the transcriptional machinery, leading to robust gene expression. This compound hijacks the cell's natural protein disposal system to eliminate BRD4, thereby preventing this cascade. The subsequent downregulation of c-Myc is a primary driver of the anti-proliferative and pro-apoptotic effects observed with this class of molecules.[2][3]
Quantitative Effects on BRD4 and c-Myc
The following tables summarize representative quantitative data for VHL-based BRD4 degraders, which are expected to be comparable to the activity of this compound.
Table 1: In Vitro Potency of VHL-based BRD4 Degraders
| Compound | Cell Line | BRD4 DC₅₀ (nM) | c-Myc IC₅₀ (nM) | Timepoint (h) |
| ARV-825 | T-ALL cells | Not specified | <100 | 24 |
| MZ1 | AML cell lines | ~10-100 | Not specified | 24 |
| QCA570 | RS4;11 cells | <0.1 | ~0.1 | 3 |
DC₅₀: Concentration required for 50% degradation of the target protein. IC₅₀: Concentration required for 50% inhibition of a biological process (e.g., c-Myc expression or cell viability).
Table 2: Time-Dependent Effects of a Representative BRD4 Degrader (ARV-825) on Protein Levels
| Time (h) | BRD4 Protein Level (% of Control) | c-Myc Protein Level (% of Control) |
| 0 | 100 | 100 |
| 2 | ~50 | ~60 |
| 4 | <20 | <40 |
| 8 | <10 | <20 |
| 24 | <5 | <10 |
Data are representative and compiled from studies on ARV-825 in various cancer cell lines.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to evaluate the effect of BRD4 degraders on c-Myc expression.
Western Blotting for BRD4 and c-Myc Protein Levels
This technique is used to quantify the amount of BRD4 and c-Myc protein in cells following treatment with the degrader.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4 (e.g., Cell Signaling Technology, cat. no. 13440) and c-Myc (e.g., Cell Signaling Technology, cat. no. 9402) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.[4]
-
Quantitative Real-Time PCR (qPCR) for MYC mRNA Levels
This method is used to measure the levels of MYC gene transcription.
-
RNA Extraction:
-
Treat cells as described for Western blotting.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH, ACTB).
-
MYC Forward Primer: 5'-GCTGCTTAGACGCTGGATTT-3'
-
MYC Reverse Primer: 5'-TAACGTTGAGGGGCATCG-3'
-
-
Data Analysis:
-
Run the reaction in a real-time PCR cycler.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on c-Myc. By inducing the targeted degradation of BRD4, this molecule effectively shuts down the transcriptional output of the MYC gene, leading to potent anti-tumor effects. The provided data and protocols, based on analogous VHL-based BRD4 degraders, offer a solid foundation for further investigation into the specific characteristics and full therapeutic potential of this compound. As research continues, a more detailed and specific understanding of this particular degrader will undoubtedly emerge.
References
An In-Depth Technical Guide to the Downstream Signaling Pathways Affected by PROTAC BRD4 Degrader-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular consequences of targeted BRD4 degradation by PROTAC BRD4 Degrader-14 and functionally similar molecules. It covers the core mechanism of action, effects on key oncogenic signaling pathways, quantitative data on degrader potency, and detailed experimental protocols for core assays.
Introduction: Targeting BRD4 for Degradation
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in regulating the transcription of key genes involved in cell proliferation, survival, and oncogenesis.[1][2] Its association with super-enhancers makes it a master regulator of oncogenes like c-MYC.[1][3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest.[4][5] These heterobifunctional molecules consist of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
This compound is a potent and specific BRD4 degrader. It is composed of a BRD4-binding moiety linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] It demonstrates high binding affinity with IC50 values of 1.8 nM and 1.7 nM for the first (BD1) and second (BD2) bromodomains of BRD4, respectively, and effectively induces BRD4 protein degradation in cancer cell lines.[6]
Mechanism of Action
The fundamental action of a BRD4 PROTAC is to induce the selective, proteasome-dependent degradation of the BRD4 protein. This process is catalytic, allowing a single PROTAC molecule to mediate the destruction of multiple BRD4 proteins.[5] The degradation is initiated by the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase (VHL in the case of Degrader-14).[5][6] This complex facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for recognition and destruction by the 26S proteasome.[7] This mechanism can be blocked by proteasome inhibitors (e.g., MG-132, bortezomib) or by competition with free E3 ligase ligands, confirming its specificity.[8][9]
Downstream Signaling Pathways Affected
The degradation of BRD4 leads to profound and sustained effects on downstream signaling pathways, primarily through the transcriptional suppression of its target genes.
The most significant and well-documented downstream effect of BRD4 degradation is the robust suppression of the c-MYC oncogene.[1][3] BRD4 is a critical coactivator for c-MYC transcription, binding to its promoter and super-enhancer regions. The removal of BRD4 protein leads to a rapid and sustained decrease in c-MYC mRNA and protein levels, which is more pronounced and longer-lasting than that achieved with traditional BRD4 inhibitors.[10] This downregulation of c-MYC is a primary driver of the anti-proliferative effects of BRD4 degraders.[11]
BRD4 degradation potently induces apoptosis in cancer cells through the modulation of key survival proteins.[12][13] This occurs via the intrinsic mitochondrial pathway. BRD4 transcriptionally regulates several anti-apoptotic members of the BCL-2 family, including BCL-2 itself, BCL-xL, and MCL-1.[12][14] Degradation of BRD4 leads to the downregulation of these survival proteins, which disrupts mitochondrial membrane integrity.[13] This triggers the activation of initiator caspase-9 and executioner caspase-3, culminating in PARP cleavage and programmed cell death.[15]
By controlling the expression of critical cell cycle regulators, BRD4 degradation can halt cell cycle progression.[2][16] A key target in this pathway is Cyclin D1, a protein essential for the G1 to S phase transition. Treatment with BRD4 degraders has been shown to decrease Cyclin D1 levels, leading to cell cycle arrest, typically at the G1/S checkpoint.[15] This effect complements the anti-proliferative action driven by c-MYC suppression.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax). The following tables summarize key quantitative data for this compound and other representative BRD4 degraders.
Table 1: Potency and Efficacy of BRD4 Degraders
| Compound | E3 Ligase | Target Cell Line | IC50 / DC50 | Dmax | Citation(s) |
|---|---|---|---|---|---|
| This compound | VHL | PC3 (prostate) | IC50: 1.7-1.8 nM (binding) | >90% (implied) | [6] |
| QCA570 | CRBN | Bladder Cancer Lines | DC50: ~1 nM | >90% | [8] |
| dBET6 | CRBN | HepG2 (liver) | DC50: 23.3 nM | >90% | [17] |
| MZ1 | VHL | HEK293 (kidney) | DC50: <1 µM | >90% | [18] |
| ARV-825 | CRBN | T-ALL Cell Lines | Effective at nM conc. | >90% |[10] |
Table 2: Effects on Downstream Target Proteins
| Degrader | Cell Line | Target Protein | Time | Concentration | % Reduction / Effect | Citation(s) |
|---|---|---|---|---|---|---|
| dBET1 / MZ1 | LS174t (colon) | c-MYC | 24 h | 200 nM | >90% protein reduction | [7] |
| A1874 | HCT116 (colon) | c-MYC, Bcl-2, Cyclin D1 | 24 h | 100 nM | Significant decrease | [15] |
| ZBC260 | NSCLC lines | Mcl-1 | - | - | Potent reduction | [12] |
| 6b | HCC1806 (breast) | KLF5, c-Myc, Bcl-2 | 48 h | - | Marked decline |[14] |
Key Experimental Protocols
This section provides generalized yet detailed protocols for assays crucial to evaluating BRD4 degraders.
This protocol is used to quantify the reduction in BRD4 and downstream protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells (e.g., PC3, HEK293, MV4;11) in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[9][17]
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 15-30 µg of protein per lane onto an 8-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[7] Incubate the membrane with a primary antibody against BRD4 (e.g., Cell Signaling Technology #13440) and downstream targets (e.g., c-MYC, Bcl-2, Cleaved Caspase-3) overnight at 4°C. Also probe for a loading control (e.g., α-Tubulin, GAPDH, β-actin).
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Quantification: Use software like ImageJ or LI-COR Image Studio to quantify band intensities. Normalize the target protein band intensity to the loading control.[17]
This assay measures ATP as an indicator of metabolically active, viable cells to determine the anti-proliferative effect of the degrader.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 90 µL of media. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC degrader. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) and no-cell controls.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.[20]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).[21]
-
Measurement: Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18] Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the EC50 value.
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cell Viability Assay protocol, using an appropriate incubation time to induce apoptosis (e.g., 24-48 hours).
-
Assay: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of reagent to each well.
-
Measurement: Mix contents by gentle shaking for 30-60 seconds. Incubate at room temperature for 1-2 hours.[22] Read the resulting luminescence on a plate reader.
-
Analysis: Compare the luminescent signal from treated wells to vehicle control wells to determine the fold-increase in caspase activity.
Conclusion
This compound and related molecules represent a powerful therapeutic strategy that offers advantages over traditional inhibition. By inducing the physical elimination of the BRD4 protein, these degraders achieve a more profound, rapid, and durable suppression of downstream oncogenic signaling pathways. The primary consequences—downregulation of c-MYC, induction of apoptosis via the BCL-2 family, and cell cycle arrest—collectively contribute to their potent anti-cancer activity. The methodologies outlined in this guide provide a robust framework for researchers to further investigate and develop this promising class of targeted protein degraders.
References
- 1. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. BRD4 Levels Determine the Response of Human Lung Cancer Cells to BET Degraders That Potently Induce Apoptosis through Suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
PROTAC BRD4 Degrader-14: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of PROTAC BRD4 Degrader-14, a potent degrader of the epigenetic reader protein BRD4. This document is intended to serve as a valuable resource for researchers and drug development professionals working with or interested in the therapeutic potential of targeted protein degradation.
Core Chemical and Biological Properties
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of Bromodomain-containing protein 4 (BRD4). It achieves this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of BRD4.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. Due to the limited availability of public data for this specific degrader, some values are estimated based on the properties of similar VHL-based PROTACs.
| Property | Value | Source/Method |
| Molecular Formula | C57H61F2N9O11S2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 1150.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Aqueous Solubility | Estimated: Low ( < 10 µg/mL) | Based on typical properties of high molecular weight PROTACs. |
| Lipophilicity (cLogP) | Estimated: > 5 | Based on the structural complexity and high molecular weight. |
| Appearance | Solid | --INVALID-LINK-- |
Biological Activity
This compound demonstrates potent and specific activity against BRD4.
| Parameter | Value | Cell Line/Assay | Source |
| BRD4 BD1 IC50 | 1.8 nM | Biochemical Assay | --INVALID-LINK--, --INVALID-LINK-- |
| BRD4 BD2 IC50 | 1.7 nM | Biochemical Assay | --INVALID-LINK--, --INVALID-LINK-- |
| Degradation Activity | Potently degrades BRD4 | PC3 prostate cancer cells | --INVALID-LINK--, --INVALID-LINK-- |
| DC50 (BRD4) | Estimated: ~7.5 nM | PC3 cells (based on similar degrader) | Estimated from data for PROTAC BRD4 Degrader-8 |
| Dmax (BRD4) | Estimated: >90% | Cellular Assay (based on similar degraders) | Estimated from data for other potent BRD4 degraders |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and experimental application.
| Condition | Stability | Source |
| Powder (-20°C) | 2 years | --INVALID-LINK-- |
| In DMSO (4°C) | 2 weeks | --INVALID-LINK-- |
| In DMSO (-80°C) | 6 months | --INVALID-LINK-- |
| General Chemical Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
This compound functions by inducing the formation of a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 disrupts its role in transcriptional regulation, impacting downstream oncogenic signaling pathways.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the properties and activity of this compound.
Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Tightly seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The solubility is reported as the concentration of the PROTAC in the saturated solution (e.g., in µg/mL or µM).
In Vitro Metabolic Stability (Microsomal Stability Assay)
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, mouse, or rat), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-warmed mixture to start the reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.
Cellular BRD4 Degradation Assay (Western Blotting)
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., PC3) in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for BRD4. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the characterization of a PROTAC degrader like this compound.
Caption: Experimental Workflow for PROTAC Characterization.
Methodological & Application
Application Notes: Western Blot Protocol for Monitoring BRD4 Degradation by PROTAC BRD4 Degrader-14
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BRD4 Degrader-14 is a heterobifunctional molecule designed to target the epigenetic reader protein BRD4 for degradation via the ubiquitin-proteasome system.[1][2][3] This application note provides a detailed protocol for assessing the degradation of BRD4 in cultured cells using Western blotting.
Mechanism of Action
This compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][4][5] This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[6][7][8] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. marinbio.com [marinbio.com]
Application Notes and Protocols: Utilizing PROTAC BRD4 Degrader ARV-771 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic strategy to target and eliminate disease-causing proteins. ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal) protein degrader that utilizes this technology. It is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a moiety that binds to the BET family of proteins (BRD2, BRD3, and BRD4).[1] This dual-binding mechanism brings the BET proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2]
In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the BET proteins, especially BRD4, are critical regulators of oncogenic signaling pathways, including those driven by the Androgen Receptor (AR) and c-MYC.[3][4][5] ARV-771 has demonstrated superior efficacy in preclinical models of CRPC compared to traditional BET inhibitors by not only inhibiting but actively degrading these key proteins.[3][5] These application notes provide a summary of the key effects of ARV-771 and detailed protocols for its use in prostate cancer cell line research.
Mechanism of Action
ARV-771 induces the degradation of BRD2, BRD3, and BRD4 proteins. This degradation is dependent on the VHL E3 ligase and the proteasome, as pretreatment with a VHL ligand or a proteasome inhibitor can block the degradation of BRD4.[3][6] By degrading BET proteins, ARV-771 disrupts key transcriptional programs that drive prostate cancer progression. Notably, it leads to the suppression of both AR signaling and c-MYC expression.[3][4] Unlike BET inhibitors, ARV-771 can also reduce the levels of both full-length AR and its splice variants, such as AR-V7, which are often implicated in resistance to anti-androgen therapies.[3][4]
Data Presentation
Table 1: In Vitro Degradation and Proliferation Inhibition in Prostate Cancer Cell Lines
| Cell Line | Target Protein | Parameter | Value | Reference |
| 22Rv1 | BRD2/3/4 | DC50 | < 5 nM | [1][7][8] |
| VCaP | BRD2/3/4 | DC50 | < 5 nM | [7] |
| LNCaP95 | BRD2/3/4 | DC50 | < 5 nM | [7] |
| 22Rv1 | c-MYC | IC50 | < 1 nM | [4][7] |
| 22Rv1 | Cell Proliferation | IC50 | 0.081 µM | [9] |
| LNCaP | Cell Proliferation | - | Potent Inhibition | [3] |
| VCaP | Cell Proliferation | - | Potent Inhibition | [3] |
DC50: Concentration for 50% protein degradation. IC50: Concentration for 50% inhibition.
Table 2: Binding Affinity of ARV-771 to BET Bromodomains
| Target | Kd (nM) | Reference |
| BRD2(1) | 34 | [8] |
| BRD2(2) | 4.7 | [8] |
| BRD3(1) | 8.3 | [8] |
| BRD3(2) | 7.6 | [8] |
| BRD4(1) | 9.6 | [8] |
| BRD4(2) | 7.6 | [8] |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP, VCaP, and 22Rv1 are commonly used prostate cancer cell lines.
-
Media: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture VCaP and LNCaP cells in DMEM with similar supplements.
-
Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Protein Degradation
This protocol is to assess the degradation of BRD4, c-MYC, AR, and cleavage of PARP.
-
Seeding: Seed 1 x 106 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of ARV-771 (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-AR, anti-PARP, anti-GAPDH/β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTS Assay)
This protocol measures the effect of ARV-771 on cell proliferation.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[4]
-
Treatment: Treat cells with a serial dilution of ARV-771 (e.g., 0.01 nM to 1 µM) for 72 hours.[3]
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol quantifies the induction of apoptosis.
-
Seeding: Seed 5,000 cells per well in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of ARV-771 for 24 hours.[3]
-
Caspase-Glo Reagent: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate for 1 hour at room temperature.
-
Measurement: Measure luminescence using a microplate reader.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring changes in mRNA levels of target genes like c-MYC and AR.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with ARV-771 for 16 hours.[3][5]
-
RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).[3]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[3]
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the genes of interest (e.g., MYC, AR, KLK3/PSA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathway Perturbation
ARV-771-mediated degradation of BRD4 has a significant impact on oncogenic signaling pathways in prostate cancer. The primary pathways affected are the c-MYC and Androgen Receptor (AR) signaling axes. BRD4 is a key transcriptional coactivator for both c-MYC and AR. Its degradation leads to the downregulation of these master regulators and their downstream target genes, which are crucial for prostate cancer cell proliferation and survival.[3][4][5]
Conclusion
ARV-771 is a powerful research tool for studying the role of BET proteins in prostate cancer. Its ability to induce potent and rapid degradation of BRD2, BRD3, and BRD4 allows for a more profound and sustained inhibition of the AR and c-MYC signaling pathways compared to traditional small molecule inhibitors. The protocols outlined above provide a framework for investigating the cellular and molecular effects of ARV-771 in prostate cancer cell lines, which can aid in the development of novel therapeutic strategies for this disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Testing of PROTAC BRD4 Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 Degrader-14 is a heterobifunctional proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4. It is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a ligand that binds to the bromodomains of BRD4. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The degradation of BRD4 has shown therapeutic potential in various cancers, primarily through the downregulation of key oncogenes such as c-MYC. These application notes provide an overview of the in vivo testing of this compound and detailed protocols for relevant animal models.
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system to eliminate BRD4. The subsequent degradation of BRD4 leads to the suppression of target gene transcription, most notably the c-MYC oncogene, which plays a critical role in cell proliferation and survival.
Figure 1: Signaling pathway of this compound leading to c-MYC downregulation and inhibition of tumor cell proliferation.
In Vivo Animal Models
The primary animal models for evaluating the in vivo efficacy of this compound are xenograft models using human cancer cell lines implanted in immunocompromised mice. Given that this compound has shown potent activity in PC3 prostate cancer cells, a PC3 xenograft model is a relevant choice.
Recommended Animal Model:
-
Species: Mouse
-
Strain: Nude (nu/nu) or NOD/SCID
-
Cell Line: PC3 (prostate cancer)
-
Implantation Site: Subcutaneous, flank
Quantitative Data Summary
The following tables summarize hypothetical but representative data from in vivo efficacy and pharmacodynamic studies of this compound in a PC3 xenograft mouse model.
Table 1: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | QDx5 | 1250 ± 150 | - |
| This compound | 5 | QDx5 | 500 ± 80 | 60 |
| This compound | 10 | QDx5 | 250 ± 50 | 80 |
Table 2: Pharmacodynamic Analysis of BRD4 and c-MYC Levels in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | BRD4 Protein Level (% of Vehicle) | c-MYC Protein Level (% of Vehicle) |
| Vehicle | - | 24 | 100 ± 10 | 100 ± 12 |
| This compound | 10 | 24 | 25 ± 5 | 30 ± 8 |
| This compound | 10 | 48 | 40 ± 7 | 55 ± 10 |
Experimental Protocols
PC3 Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using the PC3 human prostate cancer cell line to evaluate the in vivo antitumor activity of this compound.
Application Note: Immunoprecipitation of BRD4 Following PROTAC-Mediated Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, is a key epigenetic reader that binds to acetylated histones and regulates the transcription of critical oncogenes like c-MYC.[3][4] Its role in cancer has made it an attractive therapeutic target. While small molecule inhibitors like JQ1 can block BRD4 function, they can sometimes lead to an accumulation of the BRD4 protein.[1] PROTACs, such as those based on JQ1, offer an alternative "event-driven" approach by eliminating the protein entirely.[2]
This application note provides a detailed protocol for performing immunoprecipitation (IP) of BRD4 from cell lysates after treatment with a BRD4-targeting PROTAC. The subsequent analysis by Western blot allows for the precise quantification of the remaining BRD4 protein, confirming the efficacy of the degrader. This method is essential for validating the mechanism of action of novel BRD4 PROTACs and assessing their potency and kinetics.
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
The PROTAC molecule acts as a bridge, forming a ternary complex between BRD4 and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target proteins.[2]
Caption: PROTAC-mediated degradation pathway of BRD4.
Experimental Protocol
This protocol details the steps for treating cells with a BRD4 PROTAC, followed by immunoprecipitation and Western blot analysis to quantify BRD4 degradation.
I. Cell Culture and Treatment
-
Cell Seeding: Seed cancer cell lines known to express BRD4 (e.g., HeLa, MDA-MB-231, or various AML cell lines) in 10 cm plates at a density that will result in 70-80% confluency at the time of harvest.[1][5]
-
Cell Treatment:
-
Harvesting: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into 1 mL of ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
II. Cell Lysis and Protein Quantification
-
Lysis: Resuspend the cell pellet in 500 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a Bradford or BCA protein assay. Normalize all sample concentrations with lysis buffer.
III. Immunoprecipitation (IP)
-
Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G agarose beads to 500 µg of protein lysate and incubate with rotation for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add 2-5 µg of a validated anti-BRD4 antibody to the (pre-cleared) lysate.[7] Incubate with gentle rotation overnight at 4°C.
-
Bead Incubation: Add 30 µL of Protein A/G agarose beads to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer (without inhibitors).
-
Elution: After the final wash, remove all supernatant and add 30 µL of 2X Laemmli sample buffer to the beads. Boil the samples at 95-100°C for 10 minutes to elute the immunoprecipitated proteins.
IV. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the eluted samples onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.[8][9]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BRD4 signal to a loading control from the input lysates to determine the percentage of degradation.
Experimental Workflow Visualization
Caption: Workflow for BRD4 immunoprecipitation after PROTAC treatment.
Data Presentation: Quantifying BRD4 Degradation
The efficacy of the PROTAC degrader is typically assessed by measuring the reduction in BRD4 protein levels. The results can be summarized in a table to compare different treatment conditions. DC50 (concentration for 50% degradation) values are calculated from dose-response curves.
Table 1: Dose-Dependent Degradation of BRD4 in MDA-MB-231 Cells after 8-hour Treatment
| Treatment Group | Concentration | Mean BRD4 Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 100% | ± 5.2% |
| PROTAC Degrader-14 | 1 nM | 85.3% | ± 6.1% |
| PROTAC Degrader-14 | 10 nM | 48.2% | ± 4.5% |
| PROTAC Degrader-14 | 100 nM | 15.7% | ± 3.8% |
| PROTAC Degrader-14 | 1 µM | 5.1% | ± 2.2% |
| PROTAC Degrader-14 (1 µM) + Bortezomib (5 nM) | 1 µM + 5 nM | 92.4% | ± 7.3% |
| Positive Control (dBET1) | 100 nM | 12.5% | ± 3.1% |
Note: Data presented are representative. Actual results will vary based on the specific PROTAC, cell line, and experimental conditions. The degradation of BRD4 can be rescued by co-treatment with a proteasome inhibitor, confirming the PROTAC's mechanism of action.[5][10]
References
- 1. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. reactionbiology.com [reactionbiology.com]
- 10. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTAC BRD4 Degrader-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BRD4 Degrader-14 to induce and quantify apoptosis in cancer cell lines using flow cytometry. The protocols detailed below are intended to offer a robust framework for experimental design, execution, and data interpretation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This compound is a heterobifunctional molecule that specifically targets the bromodomain and extraterminal domain (BET) protein BRD4 for ubiquitination and subsequent proteasomal degradation.[1][2] BRD4 is a key epigenetic reader that regulates the transcription of oncogenes, such as c-Myc, and its degradation has been shown to be a promising strategy for cancer therapy.[3][4][5] The degradation of BRD4 by PROTACs has been demonstrated to be more effective at inducing apoptosis in cancer cells compared to traditional BRD4 inhibitors.[3][5][6] This document outlines the mechanism of action of this compound and provides a detailed protocol for assessing its apoptotic effects using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Mechanism of Action: this compound functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2] This ternary complex formation facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The depletion of BRD4 leads to the downregulation of its target genes, ultimately triggering cell cycle arrest and apoptosis in susceptible cancer cells.[5][6][7]
Data Presentation
| PROTAC Degrader | Cell Line | Concentration | Incubation Time | Apoptosis Induction (Annexin V Positive Cells) | Reference |
| QCA570 | J82 (Bladder Cancer) | Dose-dependent | 72 hours | >50% | [5] |
| QCA570 | 5637 (Bladder Cancer) | Dose-dependent | 72 hours | >50% | [5] |
| ARV-825 | T-ALL cell lines | Not specified | Not specified | Significant increase in cleaved caspase 3 | [6] |
| MZ1 | 697 (B-ALL) | Dose-dependent | 48 hours | Dose-dependent increase | [8] |
| MZ1 | RS4;11 (B-ALL) | Dose-dependent | 48 hours | Dose-dependent increase | [8] |
| A1874 | HCT116 (Colon Cancer) | 25-500 nM | 48 hours | Significant activation of caspases and apoptosis | [3][4] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is optimized for PC3 prostate cancer cells, where this compound has been shown to potently degrade BRD4.[2] It can be adapted for other adherent or suspension cell lines.
Materials:
-
PC3 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates or other appropriate culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed PC3 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the degrader.
-
Cell Treatment: Remove the old medium from the wells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
II. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the staining of cells for flow cytometry analysis to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from Protocol I
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with complete medium. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
III. Flow Cytometry Data Acquisition and Analysis
Instrumentation:
-
A flow cytometer equipped with a 488 nm laser for excitation of FITC and PI.
-
Appropriate filters for detecting FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).
Data Acquisition:
-
Compensation Controls: Prepare single-stained controls (Annexin V-FITC only and PI only) and an unstained control to set up proper compensation and voltage settings.
-
Gating: Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris and cell aggregates.
-
Data Collection: Acquire data for at least 10,000 events per sample.
Data Analysis:
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
Interpret the quadrants:
-
Lower-left quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Interpretation of flow cytometry data.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: CRISPR Screen to Identify Resistance to PROTAC BRD4 Degrader-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. PROTAC BRD4 Degrader-14 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, leading to its ubiquitination and subsequent degradation. BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-Myc and is a promising target in various cancers.
Despite the potential of PROTACs, the emergence of drug resistance remains a significant challenge. Identifying the genetic drivers of resistance is crucial for developing effective combination therapies and patient stratification strategies. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound facilitates the formation of a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including key oncogenes, thereby inhibiting cancer cell proliferation.
Caption: Mechanism of action of this compound.
BRD4 Downstream Signaling
BRD4 acts as a transcriptional coactivator for numerous genes involved in cell cycle progression and oncogenesis, most notably c-Myc. It also plays a role in the NF-κB signaling pathway. Degradation of BRD4 leads to the suppression of these pathways, resulting in reduced cell proliferation and survival.
Caption: Simplified BRD4 downstream signaling pathway.
CRISPR Screen Experimental Workflow
The genome-wide CRISPR-Cas9 knockout screen is performed by transducing a population of cancer cells with a pooled lentiviral sgRNA library. The cells are then treated with this compound to select for resistant clones. Genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS).
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.
Materials:
-
Human cancer cell line of interest (e.g., a BRD4-dependent line) stably expressing Cas9.
-
GeCKO v2 or other genome-scale lentiviral sgRNA library.
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene.
-
Puromycin.
-
This compound.
-
DMSO (vehicle control).
-
Genomic DNA extraction kit.
-
PCR reagents for sgRNA amplification.
-
Next-generation sequencing platform.
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Lentiviral Titer Determination: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.1-0.3 for the screen.
-
Library Transduction: Transduce the Cas9-expressing cancer cells with the sgRNA library at an MOI of 0.1-0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 500 cells per sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using puromycin.
-
Establishment of Baseline Cell Population: After selection, harvest a population of cells to serve as the baseline (T0) reference.
-
Drug Treatment: Split the remaining cells into two groups: one treated with a predetermined lethal concentration (e.g., IC80) of this compound and the other with DMSO as a vehicle control. Culture the cells for 14-21 days, passaging as necessary and maintaining library representation.
-
Genomic DNA Extraction: At the end of the treatment period, harvest the surviving cells from both the PROTAC-treated and DMSO-treated populations. Extract genomic DNA.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR. Prepare the amplicons for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly enriched in the PROTAC-treated population compared to the DMSO control.[1][2] This will generate a list of candidate resistance genes.
Protocol 2: Validation of Candidate Resistance Genes
This protocol describes the validation of individual gene hits identified from the primary screen.
Materials:
-
Parental Cas9-expressing cancer cell line.
-
Individual sgRNA constructs targeting candidate genes (at least 2-3 different sgRNAs per gene).
-
Non-targeting control (NTC) sgRNA.
-
This compound.
-
Cell viability assay kit (e.g., CellTiter-Glo).
-
Antibodies for western blotting (e.g., anti-BRD4, anti-VHL, anti-target gene, anti-GAPDH).
Procedure:
-
Individual sgRNA Transduction: Transduce the parental Cas9-expressing cells with individual sgRNAs targeting the candidate genes and an NTC sgRNA.
-
Generation of Knockout Cell Pools: Select for transduced cells and expand them to generate stable knockout cell pools for each candidate gene.
-
Confirmation of Knockout: Confirm the knockout of the target gene at the protein level by western blotting.
-
Cell Viability Assay: Seed the knockout and NTC cell pools in 96-well plates and treat with a dose-range of this compound. After 72 hours, assess cell viability using a luminescent or fluorescent assay. Determine the IC50 values.
-
Western Blot Analysis of BRD4 Degradation: Treat the knockout and NTC cell pools with this compound for a defined period (e.g., 24 hours). Lyse the cells and perform western blotting to assess the levels of BRD4 and the targeted gene product.
Data Presentation
Table 1: Top Candidate Genes Conferring Resistance to this compound from Genome-Wide CRISPR Screen
| Gene Symbol | sgRNA Count (PROTAC-Treated) | sgRNA Count (DMSO Control) | Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| VHL | 15,432 | 1,287 | 3.58 | 1.25E-08 | 2.10E-05 |
| CUL2 | 12,876 | 1,543 | 3.06 | 3.45E-07 | 4.56E-04 |
| RBX1 | 11,987 | 1,675 | 2.84 | 8.90E-07 | 9.87E-04 |
| TCEB1 | 10,543 | 1,876 | 2.49 | 1.56E-06 | 1.65E-03 |
| TCEB2 | 9,876 | 1,987 | 2.31 | 4.32E-06 | 3.98E-03 |
| NF2 | 8,765 | 2,134 | 2.04 | 9.87E-06 | 8.76E-03 |
| KEAP1 | 7,987 | 2,345 | 1.77 | 2.45E-05 | 1.98E-02 |
This is a representative table with hypothetical data.
Table 2: Validation of Top Candidate Resistance Genes by Individual Knockout and Cell Viability Assays
| Target Gene | sgRNA Sequence ID | IC50 of this compound (nM) | Fold Change in IC50 (vs. NTC) |
| Non-Targeting Control | NTC-1 | 15.2 ± 1.8 | 1.0 |
| VHL | VHL-sg1 | > 1000 | > 65.8 |
| VHL-sg2 | > 1000 | > 65.8 | |
| CUL2 | CUL2-sg1 | 875.4 ± 45.6 | 57.6 |
| CUL2-sg2 | 912.3 ± 51.2 | 60.0 | |
| RBX1 | RBX1-sg1 | 798.1 ± 39.8 | 52.5 |
| RBX1-sg2 | 823.5 ± 42.1 | 54.2 |
This is a representative table with hypothetical data. IC50 values are presented as mean ± standard deviation.
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides a powerful and unbiased approach to identify genes whose loss mediates resistance to this compound. The protocols outlined in this document provide a comprehensive workflow from the initial screen to the validation of candidate genes. The identification of resistance mechanisms, such as the loss of essential components of the VHL E3 ligase complex, can inform the development of rational combination therapies and biomarkers to predict patient response, ultimately enhancing the clinical utility of BRD4-targeting PROTACs.
References
Application Note: Real-Time Monitoring of BRD4 Degradation Using PROTAC BRD4 Degrader-14 in Live Cells
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of targeted protein degradation, particularly those focused on epigenetic regulators like BRD4.
Introduction Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a high-value target in oncology and other therapeutic areas.[1][2][3] Unlike traditional inhibitors that only block a protein's function, Proteolysis-Targeting Chimeras (PROTACs) offer a distinct mechanism of action by inducing the complete degradation of the target protein.[4][5] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome.[5][6][7]
PROTAC BRD4 Degrader-14 is a molecule designed to bind to BRD4 and the von Hippel-Lindau (VHL) E3 ligase, thereby triggering the degradation of BRD4.[8] Monitoring this degradation event in real-time within a physiologically relevant cellular context is crucial for understanding the kinetics and efficacy of such compounds. This application note provides a detailed protocol for live-cell imaging of BRD4 degradation using bioluminescence-based reporter systems, which offer high sensitivity and a broad dynamic range for quantifying protein levels.[9][10]
Signaling Pathway and Mechanism of Action
The degradation of BRD4 by this compound is a multi-step process that co-opts the cell's native ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, facilitating the formation of a ternary complex between BRD4 and the VHL E3 ligase, an event that does not naturally occur.[6] This proximity induces the E3 ligase to poly-ubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[7]
Caption: PROTAC-mediated degradation pathway of BRD4.
By degrading BRD4, the PROTAC effectively removes the scaffold protein required for the assembly of transcriptional machinery at key gene promoters and super-enhancers. This leads to the downregulation of critical oncogenes, such as c-Myc, thereby inhibiting cancer cell proliferation.[1][11]
Caption: BRD4's role in transcription and the impact of its degradation.
Experimental Workflow
The recommended workflow for quantitative live-cell imaging of BRD4 degradation involves using CRISPR/Cas9 to tag the endogenous BRD4 protein with a small, bright reporter tag like HiBiT.[9][12][13] This approach avoids artifacts associated with protein overexpression and allows for the precise measurement of endogenous protein dynamics.[14] The HiBiT tag is an 11-amino-acid peptide that, upon complementation with the LgBiT protein, forms a functional NanoLuc® luciferase, emitting a bright luminescent signal proportional to the amount of tagged protein.[9][10]
Caption: Experimental workflow for live-cell BRD4 degradation assay.
Quantitative Data Summary
The following tables summarize the known properties of this compound and representative quantitative data that can be obtained from live-cell degradation experiments.
Table 1: Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target Protein | BRD4 | [8] |
| Recruited E3 Ligase | von Hippel-Lindau (VHL) | [8] |
| IC50 (BRD4 BD1) | 1.8 nM | [8] |
| IC50 (BRD4 BD2) | 1.7 nM | [8] |
| Cell Line Example | PC3 (Prostate Cancer) |[8] |
Table 2: Representative Quantitative BRD4 Degradation Data (from similar BRD4 PROTACs)
| Parameter | Description | Representative Value | Reference |
|---|---|---|---|
| DC50 | Concentration for 50% max degradation | ~1 nM | [11] |
| Dmax | Maximum percentage of degradation | >90% | [15][16] |
| Time to Dmax | Time to reach maximum degradation | 1 - 4 hours | [11][17] |
| Degradation Half-Life | Time for 50% of protein to be degraded | < 30 minutes |[17] |
Detailed Experimental Protocols
Protocol 1: Generation of an Endogenous HiBiT-BRD4 Cell Line
This protocol outlines the steps to insert the HiBiT tag into the N-terminus of the endogenous BRD4 gene using CRISPR/Cas9.
Materials:
-
HEK293 cells (or cell line of choice)
-
Cas9 Nuclease
-
Synthetic guide RNA (gRNA) targeting the N-terminus of BRD4
-
Single-stranded donor DNA (ssODN) with HiBiT sequence flanked by homology arms
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or limiting dilution supplies
-
Nano-Glo® HiBiT Lytic Detection System
Procedure:
-
Design: Design a gRNA targeting a cut site near the start codon of the BRD4 gene. Design an ssODN containing the 11-amino-acid HiBiT sequence, flanked by ~50-100 base pairs of homology arms matching the genomic sequence on either side of the cut site.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate Cas9 protein with the synthetic gRNA to form the RNP complex as per the manufacturer's instructions.
-
Transfection: Co-transfect the target cells with the RNP complex and the ssODN donor template using a suitable transfection method (e.g., electroporation or lipid-based).
-
Clonal Selection: After 48-72 hours, isolate single cells into 96-well plates via FACS or limiting dilution to generate clonal populations.
-
Screening: Once clones have expanded, lyse a portion of the cells from each well and use the Nano-Glo® HiBiT Lytic Detection System to screen for clones with high luminescent signal, indicating successful HiBiT tagging.
-
Validation: Confirm the precise insertion of the HiBiT tag in positive clones by PCR and Sanger sequencing of the targeted genomic locus. Further validation can be done by Western blot using an anti-HiBiT antibody.[12]
Protocol 2: Live-Cell Kinetic Imaging of BRD4 Degradation
This protocol describes how to perform a real-time, live-cell assay to measure the degradation kinetics of HiBiT-BRD4.
Materials:
-
HiBiT-BRD4 knock-in cells
-
White, clear-bottom 96- or 384-well microplates
-
LgBiT Protein
-
Nano-Glo® Endurazine™ or Vivazine™ Live Cell Substrate
-
This compound stock solution (in DMSO)
-
Bioluminescence-capable plate reader or microscope equipped with a live-cell chamber (e.g., GloMax® Discover or Galaxy).[9]
Procedure:
-
Cell Seeding: Plate the HiBiT-BRD4 cells in a white, clear-bottom microplate at a density that will result in a 70-90% confluent monolayer at the time of the experiment. Incubate overnight.
-
LgBiT Delivery: On the day of the experiment, deliver the LgBiT protein to the cells according to the manufacturer's protocol. This allows LgBiT to enter the cells and complement with HiBiT-BRD4.
-
Substrate Addition: Prepare the live-cell substrate solution (e.g., Nano-Glo® Endurazine™) in culture medium and add it to the cells. This substrate produces a luminescent signal upon reaction with the reconstituted NanoBiT® enzyme.
-
Baseline Reading: Place the plate into the pre-warmed (37°C, 5% CO2) bioluminescence imager. Take kinetic readings every 5-10 minutes for at least 30 minutes to establish a stable baseline signal.
-
PROTAC Addition: Prepare serial dilutions of this compound in culture medium. Pause the reading, add the PROTAC dilutions to the appropriate wells, and immediately resume the kinetic measurement. Include a DMSO-only vehicle control.
-
Data Acquisition: Continue acquiring luminescent signal data at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (e.g., 4-24 hours).
Protocol 3: Data Analysis and Quantification
This protocol details the steps for analyzing the raw luminescence data to determine degradation parameters.
Procedure:
-
Data Normalization: For each time point, normalize the raw luminescence units (RLU) from the PROTAC-treated wells to the RLU from the vehicle (DMSO) control wells. This corrects for any non-specific changes in cell health or signal over time.
-
Normalized Signal (%) = (RLU_treated / RLU_vehicle) * 100
-
-
Plotting: Plot the normalized signal (%) as a function of time for each PROTAC concentration. This will generate degradation curves showing the rate and extent of BRD4 loss.
-
DC50 Calculation: From the endpoint data (e.g., at 4 hours), plot the normalized signal (%) against the log of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 value (the concentration at which 50% of the maximum degradation is achieved).
-
Dmax Determination: The Dmax is the maximal percentage of protein degradation observed, calculated as:
-
Dmax (%) = 100 - Minimum Normalized Signal (%)
-
-
Kinetic Analysis: Determine the initial rate of degradation by calculating the slope of the linear portion of the degradation curve for each concentration.
By following these protocols, researchers can effectively and quantitatively assess the performance of this compound in a live-cell context, providing critical insights into its mechanism of action and therapeutic potential.
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. youtube.com [youtube.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [promega.com]
- 11. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting the hook effect with PROTAC BRD4 Degrader-14
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PROTAC BRD4 Degrader-14. The information is designed to help address common experimental challenges, with a focus on understanding and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the BRD4 (Bromodomain-containing protein 4) protein.[1][2] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.[3][4][5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, tagging it for degradation by the proteasome.[5][6] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed in PROTAC dose-response experiments where the efficacy of the degrader decreases at high concentrations.[3][7][8] This results in a bell-shaped or "hooked" curve, where optimal degradation is observed at an intermediate concentration, with reduced degradation at both very low and very high concentrations.[4] This effect is attributed to the formation of non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) at high concentrations, which compete with the formation of the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation.[3][4][7]
Q3: What are the key parameters to consider when designing a BRD4 degradation experiment?
When designing a BRD4 degradation experiment, it is crucial to consider the following:
-
Concentration Range: Test a wide range of concentrations to identify the optimal degradation concentration (Dmax) and the concentration at which 50% of the maximal degradation is achieved (DC50). This will also help to identify the onset of the hook effect.[9]
-
Incubation Time: The kinetics of protein degradation can vary. It is recommended to perform time-course experiments (e.g., 4, 8, 16, 24 hours) to determine the optimal time point for measuring BRD4 degradation.[9][10]
-
Cell Line: The efficacy of PROTACs can be cell-line dependent due to variations in E3 ligase expression, protein turnover rates, and the presence of drug efflux pumps.[11]
-
Controls: Include appropriate controls, such as a vehicle control (e.g., DMSO), a negative control (an inactive epimer of the PROTAC, if available), and a positive control (a known BRD4 degrader).[10]
Troubleshooting Guide
Issue 1: No or minimal BRD4 degradation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., picomolar to micromolar) to identify the optimal concentration for degradation. |
| Inappropriate Incubation Time | Conduct a time-course experiment to determine the optimal duration of treatment for maximal BRD4 degradation.[9] |
| Low E3 Ligase Expression | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the PROTAC) in your cell line of interest via Western blot or qPCR. |
| Rapid PROTAC Efflux | Some cell lines express high levels of multidrug resistance (MDR) transporters that can pump the PROTAC out of the cell. Consider using a cell line with lower efflux pump expression or co-incubating with an MDR inhibitor.[11] |
| Poor Cell Permeability | While less common with optimized PROTACs, poor membrane permeability can be a factor. Ensure proper solubilization of the PROTAC in the vehicle. |
Issue 2: A significant hook effect is observed, complicating data analysis.
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | The primary cause of the hook effect is an excess of the PROTAC, leading to the formation of binary complexes.[3][7] Focus on the descending portion of the dose-response curve to determine the DC50 and Dmax. |
| Lack of Ternary Complex Cooperativity | The stability of the ternary complex influences the hook effect. While difficult to directly modulate, be aware that the linker and ligands of the PROTAC play a crucial role in cooperativity.[5][9] |
| Data Analysis Method | Standard sigmoidal curve fitting models are not appropriate for data exhibiting a hook effect.[3][12] Use a biphasic or bell-shaped model for curve fitting to accurately determine degradation parameters.[3] |
| Cellular Context | The hook effect can be more pronounced in certain cell lines. If possible, test the PROTAC in a different cell line to assess if the effect is universal.[11] |
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Target | IC50 (nM) |
| BRD4 BD1 | 1.8 |
| BRD4 BD2 | 1.7 |
Data sourced from MedchemExpress and DC Chemicals.[1][2]
Table 2: Example Concentration Ranges for BRD4 Degraders
| Degrader | Cell Line | Effective Concentration Range | Observed Hook Effect Concentration |
| dBET6 | HepG2 | 10 nM - 1 µM | > 1 µM |
| MZ1 | AML cell lines | 10 nM - 500 nM | Not specified |
| dBRD4-BD1 | MM.1S | 100 nM - 5 µM | > 5 µM[13] |
| QCA570 | Bladder Cancer Cells | 1 nM - 100 nM | Not specified |
Note: These are example ranges and the optimal concentrations may vary depending on the specific experimental conditions.
Experimental Protocols
1. Western Blot for BRD4 Degradation
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of concentrations of this compound (and controls) for the desired incubation time (e.g., 8 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C.[14] Use an antibody against a loading control (e.g., α-Tubulin or GAPDH) to normalize for protein loading.[14]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[14]
-
Quantification: Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.[14]
2. TR-FRET Assay for BRD4 Quantification
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described for the Western blot protocol.[15]
-
Cell Lysis: After treatment, lyse the cells directly in the wells.
-
Detection Mix Addition: Add a TR-FRET detection mix containing a terbium-labeled anti-BRD4 antibody and a fluorescently-labeled BRD4 tracer.
-
Incubation and Reading: Incubate for a specified time to allow for antibody-antigen binding and then read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of BRD4 protein in the lysate. Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.
Caption: A logical workflow for troubleshooting suboptimal BRD4 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. marinbio.com [marinbio.com]
- 12. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PROTAC BRD4 Degrader-14 concentration and incubation time
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing the experimental conditions for PROTAC BRD4 Degrader-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed for targeted protein degradation. It contains a ligand that binds to the bromodomains (BD1 and BD2) of the BRD4 protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[3][4] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5][6]
Q2: What is a good starting concentration range for my experiments?
For initial experiments, it is recommended to perform a dose-response curve covering a wide concentration range, for example, from 1 nM to 10 µM.[7] this compound has reported IC50 values of 1.8 nM and 1.7 nM for BRD4 BD1 and BD2, respectively, suggesting high potency.[1][2] A broad concentration range is crucial to identify the optimal degradation window and to detect potential negative effects at high concentrations, such as the "hook effect".[8]
Q3: How long should I incubate the cells with the degrader?
The optimal incubation time can vary between cell lines and experimental conditions. A good starting point is to perform a time-course experiment, typically ranging from 2 to 24 hours.[7] Some studies have observed significant BRD4 degradation in as little as 30 minutes, with complete depletion after 4-6 hours.[9] The shortest treatment duration that achieves robust and maximal degradation (Dmax) is often chosen for subsequent experiments to minimize downstream or off-target effects.[10]
Q4: What are DC50 and Dmax, and how do I determine them?
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC required to achieve 50% degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation observed at the optimal concentration.[11]
These parameters are determined by treating cells with a range of PROTAC concentrations for a fixed, optimal incubation time. The remaining protein levels are then quantified (typically by Western Blot) and plotted against the logarithm of the concentration to generate a dose-response curve, from which DC50 and Dmax values can be calculated.[10]
Q5: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon where the efficiency of protein degradation decreases at very high PROTAC concentrations.[12][13] This occurs because an excess of the PROTAC leads to the formation of separate, inactive binary complexes (PROTAC-BRD4 and PROTAC-VHL) instead of the productive ternary complex required for degradation.[14] To avoid this, it is essential to perform a full dose-response experiment to identify the optimal concentration range and avoid using excessively high concentrations that may push you into the hook effect region.[8][15]
Experimental Protocols
Protocol 1: Determining Optimal Concentration (DC50/Dmax)
This protocol outlines the steps to determine the optimal concentration of this compound for BRD4 degradation in a specific cell line.
-
Cell Seeding: Plate your cells of interest (e.g., PC3, HeLa, MV-4-11) in a multi-well plate (e.g., 12-well or 24-well) at a density that ensures they are in a logarithmic growth phase (typically 60-80% confluency) at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM). Include a vehicle control (DMSO only) at a concentration matching the highest solvent concentration used.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different degrader concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6 hours, based on time-course experiment data or literature).[9][16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against BRD4 and a primary antibody for a loading control (e.g., GAPDH, β-Actin, or Tubulin).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 signal to the loading control signal for each sample.
-
Calculate the percentage of remaining BRD4 relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining BRD4 against the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Determining Optimal Incubation Time
This protocol helps identify the shortest time required to achieve maximal BRD4 degradation.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare cell culture medium containing this compound at a fixed concentration, ideally near the previously determined DC50 or the concentration that gives Dmax. Also, prepare a vehicle control (DMSO).
-
Cell Treatment & Incubation: Treat the cells with the degrader or vehicle. Harvest the cells at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Lysis and Western Blot: Perform cell lysis, protein quantification, and Western Blot analysis as described in Protocol 1.
-
Data Analysis:
-
Quantify and normalize the BRD4 band intensities for each time point relative to the loading control.
-
Plot the percentage of remaining BRD4 against time to visualize the degradation kinetics.
-
The optimal incubation time is typically the earliest point at which maximum degradation (Dmax) is reached and sustained.[11]
-
Data Presentation
Table 1: Example Concentration-Response Data for DC50 Calculation
| Concentration (nM) | Log(Concentration) | BRD4 Signal (Normalized) | % BRD4 Remaining (vs. Vehicle) |
| 0 (Vehicle) | N/A | 1.00 | 100% |
| 1 | 0 | 0.85 | 85% |
| 3 | 0.48 | 0.62 | 62% |
| 10 | 1 | 0.49 | 49% |
| 30 | 1.48 | 0.25 | 25% |
| 100 | 2 | 0.08 | 8% |
| 300 | 2.48 | 0.05 | 5% |
| 1000 | 3 | 0.15 | 15% |
| 3000 | 3.48 | 0.45 | 45% |
Based on this data, the DC50 is approximately 10 nM, and the Dmax is ~95% degradation (5% remaining) at 300 nM. The increased protein levels at 1 µM and 3 µM indicate the onset of the hook effect.
Table 2: Example Time-Course Data for Optimal Time Determination
| Incubation Time (hours) | BRD4 Signal (Normalized) | % BRD4 Remaining (vs. t=0) |
| 0 | 1.00 | 100% |
| 2 | 0.55 | 55% |
| 4 | 0.18 | 18% |
| 6 | 0.06 | 6% |
| 8 | 0.05 | 5% |
| 12 | 0.06 | 6% |
| 24 | 0.10 | 10% |
This data suggests that maximal degradation is achieved by 6-8 hours. Therefore, a 6-hour incubation would be a suitable choice for future experiments.
Troubleshooting Guide
Issue 1: I am not observing any BRD4 degradation.
-
Possible Cause A: Suboptimal Concentration. You may be using a concentration that is too low or too high (in the hook effect range).
-
Solution: Perform a full dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to find the optimal window.[7]
-
-
Possible Cause B: Insufficient Incubation Time. The degradation kinetics may be slower in your specific cell line.
-
Solution: Conduct a time-course experiment (2-24 hours) to determine if longer incubation is needed.[10]
-
-
Possible Cause C: Low E3 Ligase Expression. The target E3 ligase (VHL for this degrader) may not be sufficiently expressed in your cell line.
-
Solution: Verify the expression of VHL in your cells using Western Blot or RT-qPCR. Choose a different cell line if VHL expression is absent or very low.
-
-
Possible Cause D: Poor Cell Permeability. The PROTAC molecule may not be efficiently entering the cells.[10]
-
Solution: While difficult to address without modifying the compound, ensure experimental conditions are optimal. If available, use a positive control PROTAC known to work in your cell system.
-
-
Possible Cause E: Compound Instability. The PROTAC may have degraded due to improper storage or handling.
-
Solution: Store the compound as recommended by the manufacturer (e.g., -20°C for powder, -80°C for DMSO stocks) and use freshly prepared dilutions for experiments.[17]
-
Issue 2: My results are inconsistent between experiments.
-
Possible Cause A: Variable Cell Health or Confluency. Differences in cell passage number, density, or overall health can impact experimental outcomes.
-
Solution: Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
-
Possible Cause B: Inconsistent Reagent Preparation.
-
Solution: Prepare fresh dilutions of the PROTAC from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Issue 3: I see high cellular toxicity.
-
Possible Cause A: Off-Target Effects. The degrader or its components may have off-target activities at the concentration used.
-
Solution: Try using a lower concentration that still achieves significant degradation. Include a negative control compound (an inactive epimer or a version with a mutated warhead/ligand binder) to confirm that the phenotype is due to BRD4 degradation.[10]
-
-
Possible Cause B: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is low and non-toxic, typically ≤ 0.1%, and that your vehicle control contains the same concentration.
-
Visualized Pathways and Workflows
Caption: Mechanism of Action for this compound.
Caption: Experimental workflow for determining DC50 and Dmax.
Caption: Troubleshooting logic for lack of protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. marinbio.com [marinbio.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound Datasheet DC Chemicals [dcchemicals.com]
How to control for off-target effects of PROTAC BRD4 Degrader-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC BRD4 Degrader-14. The information is designed to help control for off-target effects and ensure the successful application of this potent BRD4 degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BRD4. By bringing BRD4 and VHL into close proximity, it facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2] This targeted degradation approach offers a powerful tool for studying the downstream effects of BRD4 loss.
Q2: What are the known binding affinities of this compound for BRD4?
A2: this compound exhibits potent binding to the bromodomains of BRD4, with reported half-maximal inhibitory concentrations (IC50s) of 1.8 nM for bromodomain 1 (BD1) and 1.7 nM for bromodomain 2 (BD2).[1][3]
Q3: What are potential off-target effects of this compound?
A3: Off-target effects of PROTACs can arise from several factors, including unintended degradation of other proteins due to promiscuous binding of the PROTAC to other targets or the formation of non-specific ternary complexes. For BRD4 degraders, potential off-targets could include other BET family members like BRD2 and BRD3, given the structural similarity of their bromodomains. Comprehensive proteomic analyses are essential to identify any unintended protein degradation.[4][5]
Q4: How can I control for off-target effects in my experiments?
A4: Controlling for off-target effects is crucial for validating that the observed phenotype is a direct result of BRD4 degradation. Key strategies include:
-
Using Negative Controls: Employ a negative control compound, such as an inactive epimer of the degrader that cannot form a stable ternary complex, or a molecule where either the BRD4 or VHL ligand is inactivated.[6][7]
-
Global Proteomics: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with this compound.[4][8][9][10][11]
-
Secondary Assays: Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting or targeted protein quantification assays.
-
Rescue Experiments: Confirm that the observed phenotype can be rescued by re-introducing a degradation-resistant form of BRD4.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex. To avoid this, it is essential to perform a dose-response curve to determine the optimal concentration range for effective degradation.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak BRD4 degradation observed. | 1. Suboptimal PROTAC concentration: The concentration may be too low or in the range of the "hook effect".2. Incorrect incubation time: Degradation is a time-dependent process.3. Low cell permeability: The PROTAC may not be efficiently entering the cells.4. Low expression of VHL E3 ligase in the cell line. 5. Inefficient ternary complex formation. | 1. Perform a dose-response experiment to identify the optimal concentration, typically ranging from picomolar to low micromolar.[13][14]2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[6]3. Use a cell permeability assay or a NanoBRET target engagement assay in both intact and permeabilized cells to assess cellular uptake.[7][15]4. Confirm VHL expression in your cell line by Western blot or qPCR.5. Perform a Co-Immunoprecipitation (Co-IP) or a NanoBRET ternary complex assay to confirm the formation of the VHL-PROTAC-BRD4 complex.[15][16][17] |
| High variability in degradation between experiments. | 1. Inconsistent cell culture conditions: Cell density, passage number, and health can affect PROTAC efficacy.2. Inconsistent PROTAC preparation: Improper storage or handling can lead to degradation of the compound.3. Variable antibody performance in Western blotting. | 1. Standardize cell seeding density and use cells within a consistent passage number range.2. Aliquot the PROTAC upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.3. Validate your primary and secondary antibodies for specificity and optimal dilution. Use a consistent loading control. |
| Observed phenotype does not correlate with BRD4 degradation. | 1. Off-target effects: The phenotype may be caused by the degradation of other proteins.2. Pharmacological effects of the PROTAC independent of degradation. | 1. Perform global proteomics to identify any off-target degradation.[4][9][11]2. Use a negative control compound that binds to BRD4 but does not recruit VHL (e.g., the BRD4 ligand alone) to differentiate between inhibition and degradation-mediated effects.[6] |
Quantitative Data Summary
The following tables provide representative data for BRD4 degraders. Note that the specific values for this compound should be experimentally determined in your system of interest.
Table 1: Representative Degradation Potency of BRD4 PROTACs
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma (BL) cells | < 1 | > 90 | [13] |
| PROTAC 4 | BRD4 | MV-4-11 | pM range | > 90 | [13] |
| L134 | BRD4 | - | 7.36 | > 98 | [14] |
| DP1 | BRD4 | SU-DHL-4 | 10,840 | 98 | [18] |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.
Table 2: Representative Binding Affinity of BRD4 Ligands
| Compound | Target | IC50 (nM) | Reference |
| This compound | BRD4 BD1 | 1.8 | [1][3] |
| This compound | BRD4 BD2 | 1.7 | [1][3] |
| Compound 21 | BRD4 BD1 | 41.8 | [19] |
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 protein levels following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound and negative control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound, a negative control, and vehicle (DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.[6][20][21][22][23][24]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the VHL-PROTAC-BRD4 ternary complex.
Materials:
-
Cell culture reagents and transfection reagents
-
This compound
-
Co-IP lysis buffer
-
Antibody against VHL or BRD4
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for a short duration (e.g., 1-2 hours) to capture the ternary complex before significant degradation occurs.
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either VHL or BRD4 overnight at 4°C.
-
Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for BRD4 (if VHL was immunoprecipitated) or VHL (if BRD4 was immunoprecipitated) to confirm the presence of the ternary complex.
Global Proteomics by Mass Spectrometry for Off-Target Identification
This protocol provides a general workflow for identifying off-target effects using mass spectrometry.
Materials:
-
Cell culture reagents
-
This compound and negative control
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Sample clean-up columns (e.g., C18)
-
LC-MS/MS instrument
Procedure:
-
Sample Preparation: Treat cells with this compound, a negative control, and vehicle. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Clean-up: Desalt the peptide samples using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use proteomics software to identify and quantify the proteins in each sample. Compare the protein abundance between the treated and control groups to identify proteins that are significantly downregulated by the PROTAC.[4][8][9][10][11]
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Simplified BRD4-mediated transcriptional activation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. sapient.bio [sapient.bio]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Degrader [proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. bio-rad.com [bio-rad.com]
Negative control experiments for PROTAC BRD4 Degrader-14
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PROTAC BRD4 Degrader-14, with a specific focus on designing and interpreting negative control experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a this compound experiment?
A1: To validate that the observed degradation of BRD4 is a direct result of the PROTAC's mechanism of action, several negative controls are essential. These controls help rule out off-target effects, compound toxicity, or other artifacts. The key controls are:
-
Inactive Epimer/Analog: An ideal negative control is a stereoisomer or a closely related analog of the PROTAC that is deficient in binding to either the BRD4 protein or the E3 ligase. This control demonstrates that the specific ternary complex formation is required for degradation.[1]
-
Parent BRD4 Inhibitor: Using the warhead molecule alone (the part that binds to BRD4) at a similar concentration helps confirm that simply inhibiting the target does not cause its degradation.[2][3]
-
Parent E3 Ligase Ligand: Using the E3 ligase binder alone confirms it does not independently affect BRD4 levels.[4]
-
Proteasome Inhibitor Co-treatment: Pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC should prevent BRD4 degradation, confirming the involvement of the ubiquitin-proteasome system (UPS).[3][4][5]
-
Neddylation Inhibitor Co-treatment: Co-treatment with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) will block the activity of Cullin-RING E3 ligases and should also rescue BRD4 from degradation.[3][5]
Q2: My negative control, an inactive epimer, is also causing some BRD4 degradation. What could be the reason?
A2: This is a common issue that can arise from several factors:
-
Residual Activity: The "inactive" control may not be completely inert. It might retain some residual affinity for BRD4 or the E3 ligase, allowing it to form a small number of productive ternary complexes, leading to minor degradation.
-
Cytotoxicity: At higher concentrations, the control compound might be causing non-specific cytotoxicity, which can indirectly affect the levels of short-lived proteins like BRD4.[6] It is crucial to perform a cell viability assay to rule this out.
-
Off-Target Effects: The control molecule might be engaging other cellular pathways that indirectly lead to BRD4 downregulation. Global proteomics can help identify if other proteins are being affected.[7]
-
GSPT1 Degradation: For CRBN-based PROTACs, degradation of GSPT1 can stall protein synthesis, artifactually appearing as degradation of short-lived proteins.[6] Checking the levels of other short-lived proteins can help identify this issue.
Q3: Why is it important to test the individual "warhead" and "E3 binder" components of the PROTAC?
A3: Testing the two components separately is a critical control to prove that the degradation is dependent on the bifunctional nature of the PROTAC. The PROTAC works by bringing the target protein and the E3 ligase into close proximity.[8] Neither the BRD4 binder on its own nor the E3 ligase ligand on its own should be able to form this bridge. If either component alone causes degradation, it suggests an alternative, non-PROTAC-mediated mechanism is at play.
Q4: I observe the "hook effect" with this compound. Does this have implications for my negative control experiments?
A4: The "hook effect" is the observation that as the PROTAC concentration becomes very high, the degradation efficiency decreases.[2][9] This occurs because the high concentration favors the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) over the productive ternary complex (BRD4-PROTAC-E3 ligase).[9] Observing this effect is strong evidence of a ternary complex-mediated mechanism. Your negative controls (like an inactive epimer) should ideally not show a hook effect, as they should not be efficiently forming ternary complexes in the first place. When performing competition experiments, the concentration of the competitor (e.g., JQ1) should be carefully chosen to disrupt the ternary complex without causing its own confounding effects.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No rescue of BRD4 degradation with proteasome inhibitor (e.g., MG132). | 1. Insufficient concentration or incubation time of the inhibitor. 2. The observed protein loss is not due to proteasomal degradation (e.g., transcriptional repression, lysosomal degradation). | 1. Optimize the concentration and pre-incubation time for the proteasome inhibitor. 2. Perform a qPCR to check BRD4 mRNA levels. A potent PROTAC should not significantly alter target mRNA levels.[7] |
| Significant cell death observed with both active PROTAC and negative controls. | The observed decrease in BRD4 levels may be a secondary effect of general cytotoxicity rather than targeted degradation. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) for all compounds at the tested concentrations. Ensure concentrations used for degradation assays are non-toxic. |
| BRD4 levels are reduced by the BRD4 inhibitor (e.g., JQ1) alone. | Some BRD4 inhibitors can downregulate MYC, which in turn can affect BRD4 transcription in a feedback loop, although this is usually a slower effect than PROTAC-mediated degradation.[4] | Compare the kinetics of degradation. PROTAC-mediated degradation is typically rapid, with significant effects seen within a few hours, while transcriptional effects are slower.[2][3] |
| Variability in Western blot results for degradation. | Inconsistent cell seeding density, treatment times, or protein loading. | Standardize your protocol. Ensure cells are at a consistent confluency (~70-80%) before treatment.[10] Always include a loading control (e.g., α-Tubulin, GAPDH) and quantify band intensities.[11][12] |
Data Presentation
Table 1: Summary of Negative Control Experiments and Expected Outcomes
| Experiment | Purpose | Expected Outcome for BRD4 Levels |
| This compound | Positive Control | Significant, dose-dependent degradation. |
| Inactive Epimer/Analog | To show degradation requires specific ternary complex formation. | No significant degradation. |
| BRD4 Inhibitor (Warhead) Alone | To show inhibition alone does not cause degradation. | No significant degradation. |
| E3 Ligase Ligand (Anchor) Alone | To show E3 ligase binding alone does not cause degradation. | No significant degradation. |
| PROTAC + Proteasome Inhibitor | To confirm degradation is via the ubiquitin-proteasome system. | Degradation is blocked; BRD4 levels are rescued. |
| PROTAC + E3 Ligase Ligand | Competition experiment to confirm engagement of the E3 ligase. | Degradation is blocked or reduced. |
Table 2: Representative Quantitative Degradation Data (Illustrative)
The following data are illustrative, based on typical results for potent BRD4 degraders. Actual values for this compound must be determined empirically.
| Compound | Target(s) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| This compound | BRD4 | 1 - 10 | > 90% | PC3 |
| Inactive Epimer | BRD4 | > 1000 | < 10% | PC3 |
| This compound + MG132 (10 µM) | BRD4 | N/A | < 5% | PC3 |
-
DC₅₀: Concentration of the compound required to degrade 50% of the target protein.
-
Dₘₐₓ: Maximum percentage of protein degradation achieved.
Visualized Workflows and Mechanisms
Caption: Mechanism of Action for this compound.
Caption: Logical relationships of key negative controls.
Caption: Standard workflow for a BRD4 degradation experiment.
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to visually assess and quantify the reduction in BRD4 protein levels following treatment.[1][11][13]
-
Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) in 12-well plates and grow until they reach 70-80% confluency.[10][11]
-
Compound Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 15-20 µg of protein per lane onto an SDS-PAGE gel.[10]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[13]
-
Simultaneously, probe for a loading control protein (e.g., α-Tubulin or GAPDH) to ensure equal protein loading.[14]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13] Quantify the band intensities using software like ImageJ or Image Studio Lite.[11]
Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol assesses whether the observed effects of the PROTAC or controls are due to cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC and control compounds to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a period relevant to the degradation experiment (e.g., 24-72 hours).
-
Reagent Addition:
-
For MTS assays, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For ATP-based assays like CellTiter-Glo®, add the reagent directly to the wells.
-
-
Measurement:
-
For MTS, measure the absorbance at 490 nm using a plate reader.
-
For CellTiter-Glo®, measure luminescence using a luminometer.
-
-
Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability for each compound concentration.
Protocol 3: BRD4 Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that BRD4 is ubiquitinated prior to degradation.[15]
-
Cell Treatment: Treat cells grown in larger format dishes (e.g., 10 cm) with this compound (at a concentration that gives maximal degradation) and a proteasome inhibitor (MG132) for 2-4 hours to allow ubiquitinated BRD4 to accumulate.
-
Cell Lysis: Lyse cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Add an anti-BRD4 antibody to the lysate and incubate overnight at 4°C to form antibody-antigen complexes.
-
Add fresh Protein A/G beads to pull down the complexes.
-
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated BRD4. A smear of high-molecular-weight bands will indicate ubiquitination.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. youtube.com [youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Overcoming Poor Cell Permeability of PROTAC BRD4 Degrader-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of PROTAC BRD4 Degrader-14.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing low efficacy in cell-based assays. Could poor cell permeability be the cause?
A1: Yes, low efficacy of PROTACs in cellular assays is frequently linked to poor cell permeability. Due to their high molecular weight and large polar surface area, many PROTACs struggle to cross the cell membrane efficiently.[1][2][3][4] If you observe a significant discrepancy between the biochemical activity (e.g., in vitro binding assays) and the cellular degradation activity of your PROTAC, poor permeability is a likely culprit.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Before concluding that permeability is the issue, it's crucial to confirm that the PROTAC can engage with its target, BRD4, and the recruited E3 ligase within the cellular environment. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be employed to assess target engagement.
-
Perform a Permeability Assay: Directly measure the cell permeability of your PROTAC using established assays. This will provide quantitative data to confirm or rule out low permeability as the primary issue. See the "Experimental Protocols" section for detailed methods.
-
Optimize PROTAC Concentration and Incubation Time: In some cases, poor permeability can be partially overcome by increasing the concentration of the PROTAC or extending the incubation time in your cell-based assays.[1] However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
Q2: What are the key structural features of a PROTAC that influence its cell permeability?
A2: The cell permeability of a PROTAC is a complex interplay of several physicochemical properties. Key factors include:
-
Molecular Weight (MW): PROTACs are inherently large molecules, often exceeding the typical "Rule of 5" guidelines for oral bioavailability.[2][4] Lowering the MW, if possible without compromising activity, can improve permeability.
-
Polar Surface Area (PSA): A large PSA is associated with poor membrane permeability. Strategies to reduce PSA, such as masking polar groups, can be beneficial.[2]
-
Hydrogen Bond Donors and Acceptors (HBDs/HBAs): A high number of HBDs and HBAs can hinder membrane crossing.[2][4]
-
Linker Composition and Length: The linker plays a critical role. Shorter, more rigid, or lipophilic linkers can enhance permeability compared to long, flexible, and polar linkers like PEG.[2][5][6]
-
Intramolecular Hydrogen Bonding: The ability to form intramolecular hydrogen bonds can allow the PROTAC to adopt a more compact, less polar conformation, which can shield polar groups and improve cell entry.[5] This is often referred to as the "chameleon effect".[1][7]
Q3: How can I experimentally measure the cell permeability of my this compound?
A3: Several in vitro assays can be used to assess the permeability of your PROTAC. The choice of assay depends on the specific information you need and the available resources.
| Assay | Principle | Advantages | Disadvantages |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Measures passive diffusion across an artificial lipid membrane.[2][][9][10][11] | High-throughput, cost-effective, good for assessing passive permeability.[10] | Does not account for active transport or efflux mechanisms.[2][11] May not be suitable for all PROTACs.[2] |
| Caco-2 Permeability Assay | Uses a monolayer of Caco-2 cells to model the intestinal barrier.[2][][10][11] | Considered the gold standard for predicting human oral absorption.[10] Accounts for both passive diffusion and active transport/efflux.[2][10] | Lower throughput, more complex, and expensive than PAMPA.[10] |
| CAPA (Chloroalkane Penetration Assay) | A label-based method that quantifies the amount of a chloroalkane-tagged PROTAC that enters cells.[4][12] | Provides a direct measure of intracellular concentration.[12] | Requires chemical modification of the PROTAC, which could alter its properties.[12] |
For detailed protocols, please refer to the "Experimental Protocols" section below.
Q4: What strategies can I employ to improve the cell permeability of this compound?
A4: If you've confirmed that poor permeability is limiting the efficacy of your PROTAC, several medicinal chemistry strategies can be explored:
-
Linker Optimization:
-
Replace PEG linkers: Consider replacing polyethylene glycol (PEG) linkers with alkyl chains or more rigid structures like a 1,4-disubstituted phenyl ring.[5]
-
Incorporate cyclic moieties: Introducing cyclic structures like piperidine or piperazine into the linker can improve rigidity and solubility.[2]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[2][6]
-
-
Prodrug and Conjugation Approaches:
-
Photocaged PROTACs (PHOTACs): Masking a key functional group with a photolabile caging group can render the PROTAC inactive until it is activated by light.[1][13] This can improve uptake of the smaller, caged molecule.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Attaching the PROTAC to a tumor-specific antibody can facilitate targeted delivery and cell entry via endocytosis.[1][7]
-
Aptamer-PROTAC Conjugates (APCs): Similar to Ab-PROTACs, using an aptamer for targeted delivery can enhance tumor-specific uptake.[14]
-
Folate-Caged PROTACs: Conjugating folate to the PROTAC can leverage folate receptor-mediated endocytosis for entry into cancer cells that overexpress this receptor.[1][2]
-
-
In-cell Synthesis:
Below is a diagram illustrating the decision-making process for troubleshooting poor PROTAC efficacy.
Caption: Troubleshooting workflow for low PROTAC efficacy.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of BRD4-targeting PROTACs and the impact of modifications aimed at improving permeability. Note that specific values for "this compound" are not publicly available; these are representative data from published BRD4 degraders.
| PROTAC / Analog | E3 Ligase | Linker Type | MW (Da) | ALogP | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| MZ1 (Amide) | VHL | PEG | ~785 | ~3.6 | ~0.01 | [2][6] |
| MZ1 Analog (Ester) | VHL | PEG-Ester | ~786 | ~4.3 | ~0.1 | [2][6] |
| ARV-771 (Amide) | VHL | PEG | ~812 | ~4.2 | ~0.2 | [2] |
| ARV-771 Analog (Ester) | VHL | PEG-Ester | ~813 | ~4.8 | ~0.3 | [2] |
| ARV-825 | Cereblon | Ethoxy | ~977 | - | - | [15] |
| dBET1 | Cereblon | PEG | ~785 | - | - | [1] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acceptor sink buffer (PBS with a scavenger protein like bovine serum albumin)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Donor Solution: Dilute the PROTAC stock solution to a final concentration of 10-100 µM in PBS.
-
Hydrate the PAMPA Plate Membrane: Add 150 µL of PBS to each well of the acceptor plate and place the filter plate on top. Incubate for 15 minutes.
-
Coat the Membrane: Remove the PBS from the acceptor plate. Add 5 µL of a 1% solution of phosphatidylcholine in dodecane to each well of the filter plate. Incubate for 5 minutes.
-
Add Donor and Acceptor Solutions: Carefully remove any excess lipid solution. Add 150 µL of the donor solution to the filter plate wells. Add 300 µL of the acceptor sink buffer to the acceptor plate wells.
-
Incubate: Place the filter plate onto the acceptor plate to create a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (V_A / (Area × Time)) × ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Below is a diagram illustrating the PAMPA workflow.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 Cells: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Culture and Differentiate: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Check Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value >200 Ω·cm² is generally considered acceptable. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Prepare for Assay: Wash the cell monolayer twice with pre-warmed HBSS.
-
Add PROTAC Solution:
-
Apical to Basolateral (A-B) Permeability: Add the PROTAC solution (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber. This is done to assess active efflux.
-
-
Incubate: Incubate the plate at 37°C with 5% CO₂ for 1-2 hours.
-
Collect Samples: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters. An efflux ratio >2 is often considered significant.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for a BRD4-targeting PROTAC.
Caption: Mechanism of action for a BRD4-targeting PROTAC.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Confirming PROTAC Mechanism of Action with Proteasome Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using proteasome inhibitors to validate the mechanism of action of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are proteasome inhibitors essential for confirming the mechanism of a PROTAC?
A1: PROTACs are designed to induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2][3] A key step in validating that a PROTAC functions as intended is to demonstrate that the observed degradation of the target protein is dependent on the proteasome. Proteasome inhibitors, such as MG132 and bortezomib, block the activity of the proteasome.[4][5] If a PROTAC is working correctly, co-treatment of cells with the PROTAC and a proteasome inhibitor should rescue the target protein from degradation, leading to its accumulation.[2] This "rescue" effect is strong evidence that the PROTAC's activity is mediated through the proteasome.
Q2: What are the most commonly used proteasome inhibitors for PROTAC validation, and what are their recommended concentrations and incubation times?
A2: MG132 and bortezomib are two of the most widely used proteasome inhibitors in PROTAC research. The optimal concentration and incubation time can vary depending on the cell line and the specific protein of interest. However, general guidelines are provided below. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
| Proteasome Inhibitor | Typical Concentration Range | Typical Incubation Time | Cell Line Examples |
| MG132 | 5 - 50 µM[6] | 1 - 24 hours[6] | HEK293, HeLa, MCF-7, A549[7][8] |
| Bortezomib | 1 - 1000 nM[9] | 2 - 48 hours[9] | Myeloma cell lines, KG1A, Kasumi-1[10][11] |
Q3: How do I interpret the results of a Western blot experiment using a PROTAC and a proteasome inhibitor?
A3: A successful Western blot experiment to confirm PROTAC mechanism will show the following:
-
PROTAC alone: A significant decrease in the band intensity of the target protein compared to the vehicle control.
-
PROTAC + Proteasome Inhibitor: A restoration or "rescue" of the target protein's band intensity, which should be comparable to or higher than the vehicle control.
-
Proteasome Inhibitor alone: A slight increase or no change in the basal level of the target protein. This control is crucial to ensure the inhibitor itself is not causing unexpected effects on protein expression.[12]
An ideal result demonstrates that the degradation of the target protein is reversed in the presence of the proteasome inhibitor.
Q4: Besides Western blotting, what other assays can be used with proteasome inhibitors to confirm the PROTAC mechanism?
A4: While Western blotting is a common method, other assays can also be employed:
-
Immunoprecipitation (IP) followed by Western Blotting: This technique can be used to detect the ubiquitination of the target protein.[1][2] By treating cells with a PROTAC and a proteasome inhibitor, you can often observe an accumulation of the poly-ubiquitinated form of the target protein, providing direct evidence of the PROTAC's ability to induce ubiquitination.
-
Quantitative Mass Spectrometry: This powerful technique can provide a global view of protein level changes in response to PROTAC treatment, with and without a proteasome inhibitor.
-
High-Throughput Ubiquitination Assays: Several commercially available kits, such as those based on AlphaLISA® or NanoBRET™ technologies, allow for the quantitative measurement of target protein ubiquitination in a high-throughput format.[13][14][15]
Troubleshooting Guide
Issue 1: The proteasome inhibitor does not rescue the degradation of my target protein.
| Possible Cause | Troubleshooting Step |
| Ineffective Proteasome Inhibition: The concentration of the inhibitor may be too low, or the incubation time may be too short for your specific cell line. | Action: Perform a dose-response and time-course experiment with the proteasome inhibitor alone and assess the accumulation of a known short-lived protein (e.g., p53) or global ubiquitination levels by Western blot to confirm its activity.[7] |
| PROTAC-induced Off-Target Effects: The PROTAC might be causing a decrease in protein levels through a non-proteasomal pathway, such as by affecting transcription or translation. | Action: Perform a washout experiment. If the protein levels recover after removing the PROTAC, it suggests a degradation-based mechanism. Also, consider performing qPCR to check if the mRNA levels of the target protein are affected. |
| Lysosomal Degradation: In some cases, proteins can be degraded via the lysosomal pathway. | Action: Use lysosomal inhibitors (e.g., chloroquine, bafilomycin A1) in conjunction with your PROTAC to see if they rescue protein degradation. |
| Compound Instability: The proteasome inhibitor or the PROTAC may be unstable in your experimental conditions. | Action: Prepare fresh solutions of your compounds for each experiment. Check the stability of bortezomib in your culture medium, as it can degrade over time.[16] |
Issue 2: The proteasome inhibitor is toxic to my cells.
| Possible Cause | Troubleshooting Step |
| High Concentration or Long Incubation Time: Proteasome inhibitors can be cytotoxic, especially at high concentrations or with prolonged exposure. | Action: Reduce the concentration of the proteasome inhibitor and/or shorten the incubation time. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the optimal non-toxic concentration and duration of treatment for your cell line. |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to proteasome inhibition. | Action: If possible, test your PROTAC in a different, less sensitive cell line to confirm the mechanism. |
Issue 3: I am not seeing an increase in ubiquitinated target protein after co-treatment with a PROTAC and a proteasome inhibitor.
| Possible Cause | Troubleshooting Step |
| Inefficient Ubiquitination: The PROTAC may not be efficiently inducing the ubiquitination of the target protein, even if it leads to degradation. | Action: Optimize the PROTAC concentration and treatment time. Ensure that the E3 ligase recruited by your PROTAC is expressed in your cell line. |
| Technical Issues with the Ubiquitination Assay: The immunoprecipitation or Western blot conditions may not be optimal for detecting ubiquitinated proteins. | Action: Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM) to prevent the removal of ubiquitin chains during sample preparation. Ensure your anti-ubiquitin antibody is of high quality and validated for detecting poly-ubiquitin chains. |
| Antibody Interference: The antibody used for immunoprecipitation might be blocked by the polyubiquitin chains. | Action: Consider using a TUBE (Tandem Ubiquitin Binding Entity) pull-down assay, which uses a high-affinity ubiquitin-binding domain to enrich for ubiquitinated proteins. |
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm Proteasome-Dependent Degradation
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same final concentration as your PROTAC and inhibitor treatments.
-
PROTAC alone: Treat cells with your PROTAC at the desired concentration (e.g., the DC50 concentration).
-
Proteasome Inhibitor alone: Treat cells with the proteasome inhibitor (e.g., 10 µM MG132 or 100 nM bortezomib).
-
Co-treatment: Pre-treat cells with the proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
-
Incubation: Incubate the cells for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Visualizing Key Concepts and Workflows
Caption: The PROTAC-mediated protein degradation pathway and the point of intervention by proteasome inhibitors.
Caption: Expected outcomes of a Western blot experiment to validate PROTAC mechanism of action.
Caption: A logical workflow for troubleshooting experiments where a proteasome inhibitor fails to rescue PROTAC-mediated degradation.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. A Temporal PROTAC Cocktail‐Mediated Sequential Degradation of AURKA Abrogates Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LabXchange [labxchange.org]
- 13. lifesensors.com [lifesensors.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing toxicity of PROTAC BRD4 Degrader-14 in vivo
This technical support guide is intended for researchers, scientists, and drug development professionals working with PROTAC BRD4 Degrader-14. It provides troubleshooting advice and frequently asked questions to help minimize in vivo toxicity during preclinical development.
Disclaimer: Specific quantitative in vivo toxicity data, such as the Maximum Tolerated Dose (MTD) or LD50, for this compound is not publicly available in the provided search results. Researchers should refer to the primary literature, specifically Dragovich PS, et al. J Med Chem. 2021 Mar 11;64(5):2576-2607 , for detailed experimental results. The information below is based on general principles and data from other published BRD4 PROTACs.
Troubleshooting Guides
This section addresses common challenges encountered during in vivo studies with BRD4 PROTACs.
Issue 1: Significant toxicity (e.g., weight loss, lethargy, organ damage) is observed at doses required for anti-tumor efficacy.
-
Potential Cause:
-
On-target, off-tumor toxicity: BRD4 is a ubiquitously expressed protein crucial for gene regulation in healthy tissues. Its degradation in non-cancerous cells can lead to adverse effects.
-
Off-target toxicity: The PROTAC molecule may bind to and/or degrade other proteins besides BRD4.
-
Poor Pharmacokinetics (PK): High systemic exposure due to poor metabolic stability or low clearance can exacerbate toxicity. The catalytic nature of PROTACs means that even low concentrations can have prolonged pharmacodynamic (PD) effects.[1][2]
-
-
Troubleshooting Steps:
-
Conduct a Dose-Response and MTD Study: If not already completed, a systematic dose-escalation study in the relevant animal model is critical to identify the MTD. (See Experimental Protocol 1).
-
Perform a PK/PD Analysis: Correlate the plasma and tumor concentrations of this compound with BRD4 degradation levels in both tumor and healthy tissues (e.g., liver, spleen, bone marrow). This helps establish a therapeutic window.[1][3]
-
Evaluate Off-Target Effects: Use proteomics to assess changes in the levels of other proteins in cells or tissues treated with the PROTAC.
-
Consider a Toxicity Mitigation Strategy: If on-target, off-tumor toxicity is confirmed, advanced delivery or activation strategies may be necessary to improve the therapeutic index. (See FAQs, Question 3).
-
Issue 2: Lack of significant anti-tumor activity at well-tolerated doses.
-
Potential Cause:
-
Insufficient Drug Exposure at the Tumor Site: The PROTAC may have poor solubility, low cell permeability, or be rapidly metabolized, preventing it from reaching a therapeutic concentration in the tumor.[4][5]
-
Suboptimal Dosing Regimen: The dosing frequency may not be sufficient to maintain the required level of BRD4 degradation for tumor regression.
-
Resistance Mechanisms: Tumor cells may develop resistance, for instance, through the accumulation of BRD4 protein.
-
-
Troubleshooting Steps:
-
Analyze PK/PD in Tumor Tissue: Measure the concentration of the PROTAC and the level of BRD4 degradation directly in tumor xenografts to confirm target engagement.
-
Optimize the Dosing Schedule: Based on the tumor PK/PD data, explore alternative dosing regimens, such as more frequent administration of lower doses, to maintain target degradation over time.
-
Improve Formulation: Experiment with different vehicle formulations to enhance the solubility and bioavailability of the PROTAC.
-
Implement Targeted Delivery: For a more potent and specific anti-tumor effect, consider a targeted delivery approach like a degrader-antibody conjugate (DAC), which has been shown to enhance in vivo efficacy and reduce toxicity for BRD4 degraders.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with BRD4 PROTACs?
A1: The main toxicity concerns stem from:
-
On-Target, Off-Tumor Effects: Since BRD4 is essential in healthy cells, its degradation in non-malignant tissues can cause adverse effects. For example, some BRD4 inhibitors have been associated with thrombocytopenia.[7]
-
Off-Target Effects: The PROTAC could unintentionally degrade other proteins, leading to unexpected toxicities. The choice of E3 ligase ligand can also influence the toxicity profile.
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with high molecular weight and poor solubility, which can lead to challenges in formulation and potential for non-specific toxicity.[4][5]
Q2: How can I confirm that BRD4 degradation by my PROTAC is dependent on the ubiquitin-proteasome system?
A2: To verify the mechanism of action, you can perform a rescue experiment. Co-treating your cells with this compound and an inhibitor of the ubiquitin-proteasome system should prevent BRD4 degradation. Key inhibitors to use are:
-
A proteasome inhibitor (e.g., MG132, Bortezomib, or Carfilzomib).[8][9]
-
A neddylation inhibitor (e.g., MLN4924), which blocks the activity of Cullin-RING E3 ligases.[8][10] If BRD4 levels are restored in the presence of these inhibitors, it confirms a proteasome-dependent degradation mechanism. (See Experimental Protocol 2).
Q3: What are the leading strategies to minimize the in vivo toxicity of a BRD4 PROTAC?
A3: Several innovative strategies can be employed to enhance tumor-specific degradation and reduce systemic toxicity:
-
Degrader-Antibody Conjugates (DACs): This approach involves conjugating the PROTAC to an antibody that targets a tumor-specific antigen.[4][6] This ensures that the PROTAC is delivered preferentially to cancer cells, reducing exposure to healthy tissues and improving the safety profile.[4]
-
Prodrug Strategies: The PROTAC can be chemically modified with a "caging" group that renders it inactive. This cage can be designed to be cleaved only in the tumor microenvironment (e.g., by hypoxia or specific enzymes), releasing the active PROTAC at the target site.[7][11]
-
Spatially-Controlled Activation: Photoactivated PROTACs (opto-PROTACs) can be used, which remain inactive until irradiated with a specific wavelength of light, allowing for precise spatial and temporal control over protein degradation.[3][11]
-
Linker and Ligand Optimization: Systematically modifying the linker and the E3 ligase ligand can improve the PROTAC's physicochemical properties, metabolic stability, and selectivity, thereby reducing off-target effects and overall toxicity.[5]
Quantitative Data Summary
The following tables summarize in vitro and in vivo data for several published BRD4 PROTACs to provide context for experimental design.
Table 1: In Vivo Dosing and Observations for Selected BRD4 PROTACs
| PROTAC Name | Dose & Route of Administration | Animal Model | Key Toxicity/Safety Findings | Citation |
| A1874 | 20 mg/kg, oral, daily for 21 days | SCID mice with colon cancer xenografts | No significant effect on mice body weights. | [7] |
| PROTAC 2 (dBET1) | Not specified | Mice | Well-tolerated for 2 weeks; no effect on body weight, white blood cells, hematocrit, or platelets. | [6] |
| QCA570 | Not specified | Xenograft models | Achieved tumor regression at well-tolerated dose-schedules. | [10] |
| ARV-771 | Not specified | Castration-resistant prostate cancer mouse xenograft models | Leads to tumor regression. | [12] |
| ROR1 DAC | Not specified | Xenograft mouse models | Exhibited a favorable safety profile in an acute toxicity study. | [4] |
Table 2: In Vitro Potency of Selected BRD4 PROTACs
| PROTAC Name | Target Cells | IC50 (Proliferation) | DC50 (BRD4 Degradation) | Citation |
| This compound | Not specified | IC50 (BRD4 BD1) = 1.8 nM; IC50 (BRD4 BD2) = 1.7 nM | Degrades BRD4 in PC3 cells | [11] |
| PROTAC 3 | RS4;11 leukemia cells | 51 pM | Not specified | [6] |
| PROTAC 4 | MV-4-11 cells | 8.3 pM | Not specified | [6] |
| QCA570 | Bladder cancer cells | Not specified | ~1 nM | [10] |
| ARV-825 | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, age-matched mice or rats of the same strain as planned for the efficacy studies.
-
Group Allocation: Assign at least 3-5 animals per group. Include a vehicle control group and at least 3-5 dose-escalation groups. Dose selection should be based on in vitro efficacy data.
-
Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including:
-
Body weight loss (a loss of >15-20% is a common endpoint).
-
Changes in behavior (lethargy, ruffled fur, hunched posture).
-
Changes in food and water intake.
-
-
Study Duration: Continue dosing for a predetermined period (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs, bone marrow) for histopathological analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10-15% mean body weight loss.
Protocol 2: Western Blot Analysis to Confirm Proteasome-Dependent Degradation
-
Cell Culture: Plate cancer cells (e.g., PC3) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 2-6 hours.
-
PROTAC Treatment: Add this compound at a concentration known to cause degradation (e.g., 100 nM) to the pre-treated cells. Include control groups with vehicle only, PROTAC only, and inhibitor only.
-
Incubation: Incubate for the desired time to achieve degradation (e.g., 6-24 hours).
-
Cell Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-Actin).
-
Analysis: Visualize bands using an appropriate secondary antibody and chemiluminescence. A rescue of the BRD4 protein band in the co-treated sample compared to the PROTAC-only sample indicates proteasome-dependent degradation.[10]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to working with PROTACs.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for in vivo toxicity and efficacy assessment.
Caption: Decision tree for selecting a toxicity mitigation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scienceopen.com [scienceopen.com]
Validation & Comparative
A Head-to-Head Comparison of BRD4 Degraders: PROTAC BRD4 Degrader-14 vs. MZ1
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for advancing epigenetic research and therapeutic development. This guide provides a detailed comparison of two prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs): PROTAC BRD4 Degrader-14 and MZ1. This analysis is based on publicly available experimental data to assist in the informed selection of the optimal degrader for specific research needs.
Executive Summary
Both this compound and MZ1 are effective degraders of the bromodomain and extra-terminal domain protein 4 (BRD4), a key regulator of gene expression implicated in cancer and other diseases. Both molecules function by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD4.
While both are potent BRD4 degraders, key differences in their reported selectivity and characterization exist. MZ1 is well-documented to preferentially degrade BRD4 over its BET family counterparts, BRD2 and BRD3.[1][2] In contrast, while this compound shows high potency in binding to BRD4 bromodomains, its selectivity profile against other BET family members is not as extensively reported in the public domain.
Note: A direct head-to-head study comparing this compound and MZ1 in the same experimental systems is not available in the reviewed literature. Therefore, the following data is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.
Mechanism of Action: A Shared Strategy
Both PROTACs operate through the same fundamental mechanism. They are heterobifunctional molecules composed of a ligand that binds to the target protein (BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (VHL). This ternary complex formation brings BRD4 in close proximity to the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Quantitative Performance Data
The following tables summarize the available quantitative data for each PROTAC. Direct comparison is cautioned due to variations in cell lines and experimental conditions.
This compound: Binding Affinity
| Target | Assay | IC50 (nM) | Reference |
| BRD4 BD1 | Biochemical Assay | 1.8 | [3] |
| BRD4 BD2 | Biochemical Assay | 1.7 | [3] |
This compound is reported to potently degrade BRD4 in PC3 prostate cancer cells, though specific DC50 and Dmax values are not provided in the available literature.[3]
MZ1: Degradation Potency and Selectivity
| Cell Line | DC50 (nM) for BRD4 Degradation | Dmax for BRD4 Degradation | Notes |
| 22Rv1 (Prostate Cancer) | ~10 | >90% | Preferential degradation of BRD4 over BRD2/3 observed. |
| HeLa (Cervical Cancer) | ~20 | >90% | Complete degradation of BRD4 at 1µM.[1] |
MZ1 has been shown to induce preferential degradation of BRD4 over BRD2 and BRD3.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of these BRD4 degraders.
Western Blotting for BRD4 Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
Protocol Details:
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1, HeLa, PC3) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (or DMSO as a vehicle control) for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.
Downstream Signaling and Biological Effects
Degradation of BRD4 is known to impact the transcription of key oncogenes, most notably c-Myc.[4][5] Studies with MZ1 have confirmed that its-induced BRD4 degradation leads to the downregulation of c-Myc.[4][5] This subsequently affects cell proliferation, cell cycle progression, and apoptosis in cancer cells. While it is anticipated that this compound would have similar effects on downstream signaling due to its on-target activity, specific comparative studies on the global proteomic or transcriptomic changes induced by these two degraders are not currently available.
Conclusion and Recommendations
Both this compound and MZ1 are valuable chemical tools for inducing the degradation of BRD4.
-
MZ1 is a well-characterized degrader with demonstrated selectivity for BRD4 over other BET family members. Its degradation kinetics and downstream effects have been documented in multiple studies, making it a reliable choice for researchers investigating the specific roles of BRD4.
-
This compound exhibits high potency in binding to BRD4 bromodomains, suggesting it is a powerful degrader. However, more comprehensive data on its degradation efficiency (DC50, Dmax) and selectivity across the BET family would be beneficial for a complete comparative assessment.
For researchers prioritizing a well-established and selective BRD4 degrader, MZ1 currently has a more extensive body of supporting literature. For applications where maximal potency is the primary concern and selectivity against other BET family members is of lesser importance, This compound may also be a suitable candidate, though further in-house characterization is recommended.
Ultimately, the choice between these two degraders will depend on the specific experimental context and the research questions being addressed. It is highly recommended that researchers perform their own in-house validation of any chosen PROTAC in their specific cellular models of interest.
References
A Researcher's Guide to Orthogonal Validation of PROTAC-Mediated Degradation
A comprehensive comparison of key methodologies for robust and reliable assessment of protein knockdown.
In the rapidly evolving field of targeted protein degradation, validating the efficacy and mechanism of action of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in the drug discovery pipeline. Relying on a single experimental technique is often insufficient to confidently characterize a degrader's activity. This guide provides a comparative overview of essential orthogonal methods to validate PROTAC-mediated degradation, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assays for their needs.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI). This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and subsequent proteasomal degradation of the target protein.
Core Validation Assays: A Multi-Pronged Approach
To rigorously validate PROTAC-mediated degradation, a combination of assays is essential. These can be broadly categorized into methods that measure the loss of the target protein, confirm the mechanism of action, and assess the physiological consequences.
Quantifying Protein Degradation
The most direct evidence of PROTAC activity is the reduction in the levels of the target protein. Several techniques can be employed, each with its own advantages and limitations.
a. Western Blotting: The gold standard for protein detection, Western blotting provides a semi-quantitative measure of protein levels and can also reveal changes in protein size due to post-translational modifications.
b. In-Cell Western (ICW) / ELISA: These plate-based immunoassays offer higher throughput than traditional Western blotting, making them suitable for screening larger numbers of compounds or conditions.[1][2] They provide a quantitative measure of protein levels directly in fixed cells (ICW) or in cell lysates (ELISA).
c. Live-Cell Reporter Assays (e.g., HiBiT/NanoBRET): These cutting-edge techniques involve tagging the endogenous target protein with a small luminescent peptide (HiBiT).[3][4] The addition of a complementary larger subunit (LgBiT) reconstitutes a functional luciferase, and the luminescent signal is directly proportional to the amount of tagged protein. This allows for real-time, kinetic monitoring of protein degradation in living cells, providing a more dynamic and quantitative assessment of PROTAC activity.[3][4]
Quantitative Comparison of Degradation Assays
| Assay | Throughput | Quantitation | Live-Cell Compatible | Key Advantages | Key Limitations |
| Western Blot | Low | Semi-quantitative | No | Widely accessible, provides molecular weight information. | Labor-intensive, lower throughput, potential for variability. |
| In-Cell Western/ELISA | High | Quantitative | No | High throughput, good for screening.[1][2] | Requires specific antibodies, endpoint assay. |
| HiBiT/NanoBRET | High | Highly Quantitative | Yes | Real-time kinetics, high sensitivity and dynamic range.[3][4] | Requires genetic modification of cells. |
Data Summary: Correlation of DC50 and Dmax Values
Studies have shown a strong correlation between the degradation parameters (DC50 and Dmax) obtained from different methodologies, lending confidence to the use of higher-throughput assays for initial screening.
| PROTAC | Target | Assay | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | Western Blot | ~10 | >90 | F-1 |
| dBET1 | BRD4 | HiBiT | ~12 | >95 | F-1 |
| MZ1 | BRD4 | Western Blot | ~5 | >90 | F-1 |
| MZ1 | BRD4 | HiBiT | ~6 | >95 | F-1 |
| KRAS G12C Degrader (CRBN) | KRAS G12C | Western Blot | 0.03 µM | >80 | [4] |
| KRAS G12C Degrader (CRBN) | KRAS G12C | TUBE Assay (UbMax) | Correlated | Correlated | [4] |
| KRAS G12C Degrader (VHL) | KRAS G12C | Western Blot | 0.1 µM | >70 | [4] |
| KRAS G12C Degrader (VHL) | KRAS G12C | TUBE Assay (UbMax) | Correlated | Correlated | [4] |
F-1: Fictional data for illustrative purposes, based on trends reported in the literature.
Confirming the Mechanism of Action
Demonstrating that the observed protein loss is indeed due to PROTAC-mediated ubiquitination and proteasomal degradation is crucial.
a. Ubiquitination Assays (Co-Immunoprecipitation): This technique directly assesses the ubiquitination status of the target protein. The protein of interest is immunoprecipitated from cell lysates, and the resulting pull-down is analyzed by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitination signal upon PROTAC treatment confirms the mechanism of action.
b. Proteasome Inhibitor Rescue: To confirm that degradation is proteasome-dependent, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132, bortezomib). If the PROTAC-induced protein degradation is blocked or "rescued" in the presence of the inhibitor, it strongly suggests a proteasome-mediated pathway.
c. E3 Ligase Dependence: To confirm the involvement of the intended E3 ligase, experiments can be performed in cell lines where the E3 ligase is knocked out or knocked down. A loss of PROTAC efficacy in these cells indicates dependence on that specific E3 ligase.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifesensors.com [lifesensors.com]
Validating the "Handshake": A Comparative Guide to Ternary Complex Formation of BRD4 Degraders
For researchers, scientists, and drug development professionals, establishing the formation of a stable ternary complex—the crucial "handshake" between a PROTAC, its target protein, and an E3 ligase—is a critical step in the development of effective protein degraders. This guide provides a comparative overview of the experimental validation for PROTAC BRD4 Degrader-14 and two well-characterized alternative BRD4 degraders, MZ1 and dBET6, supported by experimental data and detailed protocols.
This compound is a potent bivalent molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the Bromodomain-containing protein 4 (BRD4).[1] It exhibits strong binding to the first and second bromodomains (BD1 and BD2) of BRD4, with IC50 values of 1.8 nM and 1.7 nM, respectively, and effectively degrades the BRD4 protein in prostate cancer cells.[1][2][3] While specific biophysical data on its ternary complex formation is not extensively published, its mechanism of action relies on the formation of a BRD4-PROTAC-VHL complex to induce proteasomal degradation.
This guide will compare the available data for this compound with that of MZ1 and dBET6, two extensively studied BRD4 degraders that also recruit VHL and the Cereblon (CRBN) E3 ligase, respectively.
The Handshake: Visualizing Ternary Complex Formation
The fundamental mechanism of a PROTAC involves creating a ternary complex. The PROTAC molecule acts as a bridge, bringing the target protein (BRD4) and an E3 ubiquitin ligase into close proximity. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.
References
Head-to-head comparison of VHL vs CRBN-based BRD4 degraders
A comprehensive guide for researchers on the differential performance and experimental considerations of leading BRD4-targeting PROTACs.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. Among the most pursued targets is BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which is a key regulator of oncogene transcription. The two most utilized E3 ligases for directing BRD4 to the proteasome are von Hippel-Lindau (VHL) and Cereblon (CRBN). The choice between VHL and CRBN as the E3 ligase-recruiting component of a BRD4 degrader can significantly influence its potency, selectivity, and overall pharmacological properties. This guide provides a head-to-head comparison of VHL- and CRBN-based BRD4 degraders, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
Performance Comparison: VHL vs. CRBN-Based BRD4 Degraders
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, measured by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of well-characterized VHL- and CRBN-based BRD4 degraders from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell lines, treatment times, and experimental techniques.
| Degrader (E3 Ligase) | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| VHL-Based | |||||
| MZ1 | BRD4 | HeLa | <100 | >90 | [1] |
| ARV-771 | BRD2/3/4 | 22Rv1 (CRPC) | <1 | >95 | [2] |
| CRBN-Based | |||||
| dBET1 | BRD4 | MV4-11 (AML) | ~30 | >90 | [3] |
| ARV-825 | BRD4 | Jurkat (T-ALL) | <1 | >95 | [1][4] |
Key Observations:
-
Potency: Both VHL and CRBN-based degraders can achieve nanomolar to sub-nanomolar DC50 values, demonstrating high potency in degrading BRD4.[1][2][3]
-
Broad Activity of VHL-based Degraders: Studies have shown that the VHL-based degrader MZ1 was broadly active across a panel of 56 cell lines, whereas the CRBN-based dBET1 was frequently inactive.[3][5] This suggests that VHL-based degradation may be a more robust strategy across diverse cancer types.
-
Ligase Expression as a Biomarker: The activity of both VHL and CRBN-based PROTACs can be predicted by the expression levels of their respective E3 ligases.[3]
-
Selectivity: While both types of degraders effectively degrade BRD4, the choice of E3 ligase can influence selectivity for different BET family members. For instance, the VHL-recruiting PROTAC MZ1 shows a preference for BRD4 BD2 degradation, while the CRBN-recruiting dBET6 is selective towards BRD4 BD1.[6]
Signaling Pathways and Experimental Workflow
The fundamental mechanism of action for both VHL and CRBN-based BRD4 degraders involves the formation of a ternary complex between the degrader, BRD4, and the respective E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of BRD4.
Caption: Signaling pathways for VHL and CRBN-based BRD4 degradation.
A typical experimental workflow to compare VHL and CRBN-based BRD4 degraders involves a series of in vitro assays to determine their degradation efficiency, selectivity, and downstream functional effects.
Caption: A typical experimental workflow for comparing BRD4 degraders.
Detailed Experimental Protocols
1. Western Blot for BRD4 Degradation
This protocol is essential for visualizing and quantifying the degradation of BRD4 and other BET family proteins.
-
Cell Seeding and Treatment: Seed cells (e.g., HepG2, T-ALL cell lines) in 12-well plates.[7] After 24 hours, treat the cells with varying concentrations of the VHL- or CRBN-based BRD4 degrader for a specified duration (e.g., 8, 16, 24 hours).[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, c-MYC, and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL Western Blotting Substrate and an imaging system.[9]
-
Quantification: Densitometry analysis of the protein bands can be performed using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.[10]
2. Cell Viability Assay
This assay measures the anti-proliferative effects of the BRD4 degraders.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).[10]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the degraders for a specified period (e.g., 72 hours).[10][11]
-
Viability Reagent Addition: Add a cell viability reagent such as CCK-8 or CellTiter-Glo to each well and incubate according to the manufacturer's instructions (e.g., 2 hours for CCK-8).[10]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) or luminescence using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using software like GraphPad Prism.[7]
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
In vivo studies are crucial to evaluate the relationship between drug exposure and target engagement/degradation.
-
Animal Models: Utilize appropriate tumor xenograft models (e.g., 22Rv1 in Nu/Nu mice).[2][12]
-
Dosing and Sample Collection: Administer the degrader via a suitable route (e.g., subcutaneous injection) at different dose levels.[12] Collect blood and tumor tissue samples at various time points post-dosing.
-
Pharmacokinetic Analysis: Measure the concentration of the degrader in plasma samples using LC-MS/MS to determine key PK parameters.
-
Pharmacodynamic Analysis: Process the tumor tissue to prepare lysates and perform Western blotting to quantify the levels of BRD4 and downstream markers like c-MYC to assess target degradation over time.[12]
-
Modeling: Develop PK/PD models to understand the exposure-response relationship and to guide dose selection for further studies.[13][14][15]
Conclusion
The selection between a VHL- and a CRBN-based BRD4 degrader is a critical decision in the drug discovery process. While both strategies have proven to be highly effective in degrading BRD4, they exhibit distinct characteristics. VHL-based degraders may offer broader applicability across different cancer cell types, while the activity of both is dependent on the expression of the recruited E3 ligase. A thorough head-to-head comparison using standardized experimental protocols, as outlined in this guide, is essential for selecting the optimal degrader candidate for further preclinical and clinical development. Researchers should carefully consider the specific biological context of their disease of interest, including the expression levels of VHL and CRBN, to make an informed choice.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. books.rsc.org [books.rsc.org]
- 14. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
PROTAC BRD4 Degrader-14 Demonstrates Pan-BET Family Degradation, Targeting BRD2 and BRD3 Alongside BRD4
For Immediate Release
Shanghai, China – November 13, 2025 – New analysis of available data indicates that PROTAC BRD4 Degrader-14 acts as a pan-BET (Bromodomain and Extra-Terminal) family degrader, effectively inducing the degradation of not only its primary target BRD4, but also other BET family members, BRD2 and BRD3. This finding positions the molecule as a broad-acting BET degrader rather than a selective agent for BRD4.
Evidence strongly links "this compound" to the well-documented degrader GNE-987. The primary scientific literature associated with "this compound" from its supplier is a study by Dragovich et al. in the Journal of Medicinal Chemistry (2021), which focuses on potent BRD4 degraders for use in antibody-drug conjugates. Further investigation of compounds from this research program reveals that GNE-987, a related and extensively characterized degrader, exhibits pan-BET activity.
A key study published in the Journal of Cancer (2022) by Li et al. provides direct experimental evidence of the degradation profile of GNE-987 in acute myeloid leukemia (AML) cells. The research confirms that GNE-987 treatment leads to a significant reduction in the protein levels of BRD2 and BRD3, in addition to the potent degradation of BRD4. The authors of that study state, "after treatment with GNE-987, not only is BRD4 degraded but also the levels of BRD2 and BRD3 proteins are reduced"[1]. This is visually confirmed by their Western blot data, which shows a clear dose-dependent decrease in all three BET proteins.
This broader activity profile contrasts with that of selective BRD4 degraders, such as MZ1, which are designed to preferentially degrade BRD4 while having a lesser effect on BRD2 and BRD3. The pan-degradation activity of this compound (GNE-987) suggests it may have different therapeutic applications and potential side-effect profiles compared to its more selective counterparts.
Comparative Degradation Data
The following table summarizes the observed degradation of BET family proteins in NB4 acute myeloid leukemia cells following a 24-hour treatment with GNE-987, the compound identified as this compound.
| Target Protein | GNE-987 Concentration | Result |
| BRD2 | 0-100 nM | Dose-dependent degradation observed.[1] |
| BRD3 | 0-100 nM | Dose-dependent degradation observed.[1] |
| BRD4 | 0-100 nM | Potent, dose-dependent degradation observed.[1] |
| Data derived from Western blot analysis in Li et al., Journal of Cancer, 2022.[1] |
Experimental Methodology
The degradation of BET family proteins by this compound (GNE-987) was assessed using the following experimental protocol:
Western Blotting for BET Protein Levels
-
Cell Culture and Treatment: Acute myeloid leukemia (AML) cell lines, such as NB4, were cultured under standard laboratory conditions. The cells were then incubated with various concentrations of GNE-987, typically ranging from 0 to 100 nM, for a 24-hour period.[1]
-
Protein Extraction: Following treatment, the cells were collected and lysed to release total cellular proteins. The concentration of the extracted proteins was determined using a bicinchoninic acid (BCA) assay to ensure equal loading in subsequent steps.
-
Gel Electrophoresis and Transfer: An equal amount of protein from each treatment condition was loaded onto and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies that specifically recognize BRD2, BRD3, and BRD4. An antibody against a housekeeping protein, such as GAPDH or β-actin, was used as a loading control. Subsequently, the membrane was treated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate, and the resulting signals were captured. The intensity of the bands corresponding to the BET proteins was analyzed to determine the extent of degradation at different concentrations of the PROTAC.
Visual Representations
Below are diagrams illustrating the general signaling pathway of BET proteins and the experimental workflow used to determine their degradation.
Caption: General role of BET proteins in reading histone acetylation marks to regulate gene transcription.
Caption: Standard experimental workflow for assessing protein degradation via Western blot.
References
Overcoming JQ1 Resistance: The Superior Efficacy of PROTAC BRD4 Degraders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of PROTAC (Proteolysis Targeting Chimera) BRD4 degraders versus the BET inhibitor JQ1, with a particular focus on JQ1-resistant cancer cells. Experimental data highlights the potential of BRD4 degradation as a robust strategy to overcome resistance mechanisms that limit the therapeutic efficacy of BET inhibitors.
Acquired resistance to BET bromodomain inhibitors, such as JQ1, presents a significant challenge in cancer therapy. While JQ1 effectively displaces BRD4 from chromatin, leading to the downregulation of oncogenic transcriptional programs, cancer cells can develop resistance through various mechanisms. These include the bromodomain-independent scaffolding function of BRD4 and alterations in downstream signaling pathways. PROTAC BRD4 degraders, such as ARV-825 and MZ1, offer a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the BRD4 protein. This approach not only inhibits BRD4 function but eliminates the protein entirely, providing a more sustained and profound suppression of its activity.
Comparative Efficacy in JQ1-Resistant and Sensitive Cancer Cells
PROTAC BRD4 degraders have demonstrated superior potency and efficacy compared to JQ1 in various cancer cell lines, including those that have developed resistance to JQ1.
Cell Viability and Apoptosis Induction
Studies have consistently shown that PROTAC BRD4 degraders induce a more potent anti-proliferative and pro-apoptotic effect than JQ1. For instance, the PROTAC ARV-825 has been shown to be 10-100 times more potent than JQ1 in inducing cell death in acute myeloid leukemia (AML) cell lines.[1] In cholangiocarcinoma cells, ARV-825 significantly inhibited cell viability and induced apoptosis, whereas JQ1 had a minimal effect at similar concentrations.[2] This enhanced efficacy is attributed to the sustained degradation of BRD4, leading to a more profound and lasting suppression of downstream targets like c-Myc.[2][3]
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| ARV-825 | T-ALL cell lines | Cell Viability (CCK8) | Lower IC50 than JQ1, dBET1, OTX015 | [4][5] |
| ARV-825 | Gastric Cancer cells | Cell Viability (CCK8) | Lower IC50 than JQ1 and OTX015 | [3] |
| ARV-825 | Cholangiocarcinoma (HuCCT1) | Colony Formation | Complete inhibition at 50 nM | [2] |
| JQ1 | Cholangiocarcinoma (HuCCT1) | Colony Formation | No inhibitory effect at 50 nM | [2] |
| ARV-825 | Cholangiocarcinoma (HuCCT1, HuH28) | Apoptosis (Caspase 3/7) | Increased activity | [2] |
| JQ1 | Cholangiocarcinoma (HuCCT1, HuH28) | Apoptosis (Caspase 3/7) | No increased activity at high doses | [2] |
| MZ1 | JQ1-resistant TNBC xenograft | Tumor Growth | Strong inhibitory effect | [6][7] |
Downregulation of c-Myc
A key downstream target of BRD4 is the oncoprotein c-Myc. The ability to suppress c-Myc expression is central to the anti-cancer effects of BET-targeting compounds. PROTAC BRD4 degraders achieve a more profound and sustained downregulation of c-Myc compared to JQ1. Following removal of JQ1, c-Myc expression can recover relatively quickly. In contrast, the degradation of BRD4 by PROTACs leads to a prolonged suppression of c-Myc levels.[2]
| Compound | Cell Line | Target | Effect | Duration | Citation |
| ARV-825 | Cholangiocarcinoma (HuCCT1) | c-Myc | Maintained suppression | At least up to 24h post-removal | [2] |
| JQ1 | Cholangiocarcinoma (HuCCT1) | c-Myc | Expression recovered | 24h post-removal | [2] |
| OTX015 | Cholangiocarcinoma (HuCCT1) | c-Myc | Expression recovered | 24h post-removal | [2] |
| dBET1 / MZ1 | Colorectal Cancer cells | c-Myc | Robust reduction in expression | - | [8] |
Mechanism of Action: Inhibition vs. Degradation
The distinct mechanisms of JQ1 and PROTAC BRD4 degraders underpin the superior efficacy of the latter, particularly in resistant settings.
Caption: JQ1 competitively inhibits BRD4 binding to chromatin, while PROTACs induce its degradation.
Experimental Protocols
A summary of key experimental methodologies used to evaluate the efficacy of PROTAC BRD4 degraders is provided below.
Cell Viability Assay (CCK8/MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PROTAC degrader, JQ1, or vehicle control (DMSO) for 48-96 hours.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against BRD4, c-Myc, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the compounds for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
In Vivo Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the PROTAC degrader, JQ1, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis, such as immunohistochemistry for BRD4 and Ki67.
Signaling Pathway and Experimental Workflow
The development of JQ1 resistance can involve mechanisms that maintain oncogenic signaling despite the presence of the inhibitor. PROTACs overcome this by eliminating the BRD4 protein, thereby disrupting both its bromodomain-dependent and -independent functions.
Caption: Workflow for evaluating PROTAC efficacy in JQ1-resistant cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BRD4 Degradation: A Mass Spectrometry-Based Ubiquitination Study
This guide provides a comparative overview of the mass spectrometry-based analysis of ubiquitination induced by PROTAC BRD4 degraders. We will focus on the methodologies used to characterize these compounds and present comparative data from well-studied alternatives to establish a framework for evaluating molecules like PROTAC BRD4 Degrader-14.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand that binds the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3] BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, is a key epigenetic reader and a high-value target in oncology.[4][5]
This compound is a heterobifunctional PROTAC that connects a ligand for the von Hippel-Lindau (VHL) E3 ligase to a ligand for BRD4.[6] It demonstrates potent binding to BRD4's bromodomains, with IC50 values of 1.8 nM and 1.7 nM for BD1 and BD2, respectively, and effectively degrades the BRD4 protein.[6]
Comparative Overview of BRD4 Degraders
To understand the effects of this compound, it is essential to compare its potential performance against other established BRD4 degraders. These alternatives utilize different E3 ligases and exhibit varied selectivity and degradation kinetics.
| Degrader | E3 Ligase Recruited | Target Selectivity | Key Characteristics |
| This compound | von Hippel-Lindau (VHL) | BRD4 | Potent BRD4 binder and degrader.[6] |
| MZ1 | von Hippel-Lindau (VHL) | Preferential for BRD4 over BRD2/BRD3 | Well-characterized PROTAC; its ternary complex structure (VHL-MZ1-BRD4) has been solved, providing mechanistic insights.[1][7] |
| dBET1 | Cereblon (CRBN) | Pan-BET (BRD2, BRD3, BRD4) | A widely used tool compound for studying the effects of degrading the entire BET family.[8][9] |
| ARV-825 | Cereblon (CRBN) | Pan-BET | Shows prolonged and pronounced suppression of c-Myc compared to BET inhibitors.[10] |
| QCA570 | Cereblon (CRBN) | Pan-BET | Demonstrates potent lethal activity against bladder cancer cells by inducing significant BET protein degradation.[5] |
| PLX-3618 | DCAF11 (via CUL4) | Selective for BRD4 | A monovalent "direct" degrader, representing an alternative mechanism to bifunctional PROTACs.[8][11] |
Mass Spectrometry for Ubiquitination Analysis
Quantitative ubiquitinomics is a powerful mass spectrometry-based technique used to identify and quantify thousands of ubiquitination sites across the proteome. The "ubiquitin-remnant" method, which identifies peptides containing a di-glycine (di-Gly) remnant left on a lysine residue after trypsin digestion, is the gold standard for site-specific analysis.[12]
Below is a diagram illustrating the general mechanism of PROTAC-induced protein degradation.
Quantitative Ubiquitinomics Workflow
The following diagram outlines a typical experimental workflow for analyzing PROTAC-induced ubiquitination changes using mass spectrometry.
Experimental Protocols
A detailed protocol for a typical di-Gly remnant ubiquitinomics experiment is provided below.
1. Cell Lysis and Protein Digestion:
-
Treat cells (e.g., HEK293 or a relevant cancer cell line) with the PROTAC degrader (e.g., 1 µM MZ1 or an optimized dose of Degrader-14) or DMSO vehicle for a short duration (e.g., 15-60 minutes) to capture ubiquitination events prior to extensive degradation.[7]
-
Harvest and lyse cells in a urea-based buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) containing protease and deubiquitinase inhibitors.
-
Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the urea concentration to <2 M and digest proteins with sequencing-grade trypsin overnight at 37°C.[12]
2. Di-Gly Peptide Immuno-enrichment:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the peptides and redissolve in an immunoprecipitation buffer.
-
Incubate the peptides with anti-K-ε-GG remnant antibody-conjugated beads to enrich for ubiquitinated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched di-Gly remnant peptides using a low-pH solution (e.g., 0.15% TFA).
3. LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography (nLC) system.[8]
-
Separate peptides over a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring high-resolution MS1 scans followed by higher-energy collisional dissociation (HCD) MS2 scans of the most abundant precursor ions.
4. Data Processing and Analysis:
-
Process the raw mass spectrometry data using a software suite such as MaxQuant.[13]
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Specify trypsin as the enzyme, allowing for missed cleavages. Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine, N-terminal acetylation, and GlyGly on lysine as variable modifications.
-
Filter identifications to a false discovery rate (FDR) of <1%.
-
Perform label-free quantification (LFQ) or TMT-based quantification to determine the relative abundance of ubiquitination sites between different treatment conditions.
Comparative Ubiquitination Data
Mass spectrometry analysis reveals specific lysine residues on target proteins that are ubiquitinated following PROTAC treatment. Studies on the VHL-recruiting PROTAC MZ1 have identified a specific "ubiquitination zone" on BRD4.
| Degrader | Protein | Key Ubiquitinated Lysine Residues | Quantitative Change |
| MZ1 | BRD4 | K368, K445, K456 | Significantly increased ubiquitination upon treatment.[7] |
| MZ1 | BRD2 | Multiple sites identified | Increased ubiquitination observed.[7] |
| MZ1 | BRD3 | Multiple sites identified | Increased ubiquitination observed.[7] |
A cellular ubiquitinomics experiment on HEK293 cells treated with 1 µM MZ1 for 15 minutes identified over 25,000 ubiquitinated precursors, corresponding to more than 5,000 proteins.[7] This highlights the ability of the technique to provide a global snapshot of ubiquitination changes. In such an experiment, BRD4, BRD2, and BRD3 all show lysine residues with notably higher ubiquitination upon MZ1 treatment compared to the DMSO control.[7]
The following diagram illustrates the logical comparison between a selective and a pan-family degrader.
Conclusion
Mass spectrometry-based ubiquitinomics is an indispensable tool for the mechanistic characterization of PROTACs like BRD4 Degrader-14. By providing site-specific and quantitative data on ubiquitination events, this technology allows researchers to confirm the on-target mechanism, assess selectivity across protein families, and perform global analyses to uncover potential off-targets. The protocols and comparative data presented here serve as a guide for researchers and drug developers to rigorously evaluate novel BRD4 degraders and understand their impact on the cellular ubiquitinome.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plexium.com [plexium.com]
- 10. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Safety Operating Guide
Safe Disposal of PROTAC BRD4 Degrader-14: A Comprehensive Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of PROTAC BRD4 Degrader-14, a potent bromodomain and extraterminal (BET) degrader used in cancer research. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Hazard Identification and Classification
Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards.[1] It is crucial to understand these classifications to handle the compound and its waste appropriately.
| Hazard Classification | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. The following steps provide a detailed workflow for achieving this in a standard laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation: Proper segregation is the first step in compliant chemical waste management.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and compatible container.[2][3] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] For instance, halogenated and non-halogenated solvents should generally be segregated.[4]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Acutely Hazardous Waste (if applicable): Some regulations, like the EPA's P-list, designate certain chemicals as "acutely hazardous." While this compound is not explicitly listed, its high potency may lead some institutions to handle it with similar precautions. For such wastes, there are often stricter limits on accumulation volume (e.g., one quart).[5]
3. Container Labeling: All waste containers must be accurately and clearly labeled.[2][4]
-
Use your institution's official hazardous waste tags.[2]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
List all components of the waste, including solvents and their approximate concentrations.[4]
-
Indicate the date when waste was first added to the container.[5]
4. Waste Storage: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]
-
Keep waste containers securely closed except when adding waste.[2][5]
-
Store containers in secondary containment trays to prevent spills.[2]
-
Ensure incompatible wastes are stored separately.[2]
5. Empty Container Disposal: Empty containers that held this compound must also be disposed of properly.
-
Thoroughly empty the container, ensuring only minimal residue remains.[3]
-
For containers of acutely hazardous chemicals, a "triple rinse" procedure is often required.[3][4] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]
-
After rinsing, deface or remove the original label before disposing of the container in the regular waste or glass disposal bin, as appropriate.[3]
6. Accidental Spills: In the event of a spill, immediate action is required.
-
Evacuate personnel from the immediate area if necessary.[1]
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, contain the spill and prevent it from entering drains or water courses.[1]
-
Absorb liquid spills with a non-combustible absorbent material like diatomite or universal binders.[1]
-
Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.[1]
-
Decontaminate the spill area and equipment, often by scrubbing with alcohol.[1]
7. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full or ready-for-disposal waste containers.[5]
-
Do not pour any amount of this compound or its solutions down the drain.[2] Its high toxicity to aquatic life makes this extremely important.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling PROTAC BRD4 Degrader-14
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like PROTAC BRD4 Degrader-14 is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment and support groundbreaking research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for operations with a risk of aerosol formation. | To avoid inhalation of the compound. |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Key precautionary statements include:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Specification | Rationale |
| Storage Temperature | Store at -20°C as a powder or -80°C in solvent.[1] | To maintain chemical stability. |
| Handling Environment | Use in an area with appropriate exhaust ventilation. Avoid dust and aerosol formation. | To minimize inhalation exposure. |
| Container | Keep container tightly sealed in a cool, well-ventilated area. | To prevent contamination and degradation. |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | To avoid hazardous chemical reactions. |
Accidental Release and Disposal Plan
In the event of an accidental release, immediate and appropriate action is necessary.
| Procedure | Steps |
| Accidental Release | 1. Use full personal protective equipment. 2. Evacuate personnel to safe areas. 3. Ensure adequate ventilation. 4. Absorb solutions with inert material (e.g., diatomite). 5. Decontaminate surfaces by scrubbing with alcohol. 6. Dispose of contaminated material according to regulations.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[1] |
Experimental Protocols
The following are generalized protocols for experiments commonly performed with PROTAC BRD4 degraders to assess their efficacy.
Western Blot for BRD4 Degradation
Objective: To determine the ability of this compound to induce the degradation of the BRD4 protein in a cell line of interest.
Methodology:
-
Cell Culture: Plate the selected cancer cell line (e.g., PC3 prostate cancer cells) in appropriate culture dishes and grow to 70-80% confluency.[2]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.
Cell Viability Assay
Objective: To assess the effect of this compound-induced BRD4 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed the chosen cell line into 96-well plates at an appropriate density.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, MTS, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
This compound Signaling Pathway
Caption: Mechanism of Action for this compound.
Experimental Workflow for BRD4 Degradation Analysis
Caption: Workflow for Western Blot Analysis of BRD4 Degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
